2,4-Diethylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-diethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGIOBQKNXOJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Landscape of 2,4-Disubstituted Benzoic Acids: A Technical Guide Focused on 2,4-Diethylbenzoic Acid (CAS 104175-23-7)
Introduction: A Tale of Two Homologs
In the realm of organic synthesis and drug discovery, substituted benzoic acids represent a foundational class of molecules, serving as versatile scaffolds and key intermediates. Among these, the 2,4-disubstituted variants present a unique chemical landscape, where the interplay of steric and electronic effects from the substituents dictates their reactivity and potential applications. This guide delves into the technical nuances of this molecular family, with a primary focus on the lesser-documented 2,4-Diethylbenzoic acid (CAS 104175-23-7) .
Due to a notable scarcity of comprehensive public data on this compound, this guide will leverage the extensively characterized homolog, 2,4-Dimethylbenzoic acid (CAS 611-01-8) , as a primary reference point. By presenting detailed methodologies for the dimethyl analog, we will establish a robust framework, followed by a discussion of the logical adaptations necessary for the synthesis and characterization of its diethyl counterpart. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a practical and intellectually rigorous toolkit for navigating this specific area of chemical space.
Physicochemical Properties: A Comparative Overview
A molecule's physical and chemical properties are the bedrock of its application. Below is a comparative summary of the known properties of this compound and its dimethyl analog. The limited data for the diethyl compound underscores the need for the analog-based approach of this guide.
| Property | This compound | 2,4-Dimethylbenzoic Acid |
| CAS Number | 104175-23-7 | 611-01-8 |
| Molecular Formula | C₁₁H₁₄O₂[1] | C₉H₁₀O₂ |
| Molecular Weight | 178.23 g/mol [1] | 150.17 g/mol |
| Appearance | Not specified | White crystalline powder |
| Melting Point | Not specified | 124-126 °C |
| Boiling Point | Not specified | 267 °C |
| Solubility | Not specified | Soluble in methanol. |
Synthesis of 2,4-Disubstituted Benzoic Acids: A Mechanistic Approach
The synthesis of 2,4-disubstituted benzoic acids can be approached through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we will detail a common and effective method for the synthesis of 2,4-Dimethylbenzoic acid, followed by a discussion on its adaptation for this compound.
Friedel-Crafts Acylation and Subsequent Oxidation: A Reliable Pathway
A robust and frequently employed method for the synthesis of polysubstituted benzoic acids involves the Friedel-Crafts acylation of a corresponding disubstituted benzene, followed by an oxidation reaction. This two-step process offers a high degree of regiochemical control.
Experimental Protocol: Synthesis of 2,4-Dimethylbenzoic Acid
Step 1: Friedel-Crafts Acylation of m-Xylene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) to a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add acetyl chloride dropwise from the dropping funnel to the stirred suspension.
-
Addition of Substrate: Following the addition of acetyl chloride, add m-xylene dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2',4'-dimethylacetophenone.
Step 2: Haloform Reaction for Oxidation to Carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2',4'-dimethylacetophenone obtained in the previous step in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of sodium hypobromite (or sodium hypochlorite) dropwise to the stirred solution. The haloform reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at an elevated temperature for a period to ensure complete reaction, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and quench any excess hypohalite with a reducing agent such as sodium bisulfite. Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-Dimethylbenzoic acid.
Diagrammatic Representation of the Synthesis of 2,4-Dimethylbenzoic Acid
Caption: Workflow for the synthesis of 2,4-Dimethylbenzoic acid.
Adaptation for the Synthesis of this compound
The synthetic route described above can be readily adapted for the preparation of this compound with logical modifications to the starting materials.
-
Starting Material: The primary change would be the substitution of m-xylene with 1,3-diethylbenzene .
-
Friedel-Crafts Acylation: The acylation of 1,3-diethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst would yield 2',4'-diethylacetophenone . The regioselectivity is expected to be analogous to that of m-xylene due to the ortho- and para-directing nature of the ethyl groups.
-
Oxidation: The subsequent haloform reaction of 2',4'-diethylacetophenone would then produce the desired This compound .
It is important to note that the reaction conditions, such as temperature and reaction times, may require optimization for the diethyl-substituted substrate due to potential differences in reactivity and steric hindrance.
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For this compound, one would expect to see two distinct ethyl group signals, each consisting of a quartet and a triplet. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The spectrum would show signals for the two distinct ethyl groups, the six aromatic carbons (with quaternary carbons having a lower intensity), and the carbonyl carbon of the carboxylic acid group (typically in the range of 165-185 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carbonyl group, usually around 1700 cm⁻¹.
-
C-H stretches from the aromatic ring and the ethyl groups.
-
C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the ethyl side chains.
Potential Applications in Drug Discovery and Materials Science
While specific applications of this compound are not widely reported, its structural motifs suggest potential utility in several areas, drawing parallels from other substituted benzoic acids.
-
Pharmaceutical Intermediates: Benzoic acid derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of this compound could be leveraged to fine-tune the steric and electronic properties of a lead compound to enhance its binding affinity to a biological target.
-
Liquid Crystals: Aromatic carboxylic acids are sometimes used in the synthesis of liquid crystals. The 2,4-diethyl substitution pattern could influence the mesophase behavior and other physical properties of such materials.[1]
-
Polymer Science: As with its dimethyl analog, this compound could potentially serve as a monomer or an additive in polymer synthesis to impart specific properties such as thermal stability.
Logical Relationship of Properties to Applications
Caption: Relationship between structure and potential applications.
Safety and Handling: A Prudent Approach
Specific toxicity data for this compound is not available. However, based on the known hazards of similar compounds like 2,4-Dimethylbenzoic acid, it should be handled with care in a laboratory setting.
-
General Precautions: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the family of disubstituted benzoic acids. While a comprehensive dataset for this specific compound remains to be established in the public domain, a robust understanding of its synthesis and properties can be achieved through logical extension from its well-characterized homolog, 2,4-Dimethylbenzoic acid. This guide has provided a framework for this approach, detailing synthetic methodologies, predicting spectroscopic characteristics, and postulating potential applications.
For researchers and drug development professionals, the key takeaway is the power of analog-based reasoning in navigating areas of sparse data. The future characterization of this compound will undoubtedly be a valuable addition to the chemical literature, and the methodologies and principles outlined herein provide a solid foundation for such an endeavor.
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Solubility of 2,4-Diethylbenzoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Diethylbenzoic Acid in Organic Solvents
Introduction
In the realms of pharmaceutical development, organic synthesis, and materials science, a thorough understanding of a compound's solubility is a cornerstone of process design, formulation, and purification. Solubility dictates the choice of reaction media, influences crystallization processes, and is a critical parameter in developing effective drug delivery systems. This guide provides a detailed technical overview of the solubility characteristics of this compound, a substituted aromatic carboxylic acid.
This compound serves as a valuable building block in the synthesis of more complex organic molecules, including pharmaceuticals and specialty chemicals.[1] Its unique substitution pattern—a carboxylic acid for polar interactions and ethyl groups contributing to lipophilicity—creates a nuanced solubility profile. This document, intended for researchers, scientists, and drug development professionals, will delve into the theoretical principles governing its solubility, present a predictive analysis based on analogous structures, and provide robust experimental protocols for empirical determination.
Physicochemical Profile of this compound
To comprehend the solubility of this compound, we must first examine its fundamental physicochemical properties. These characteristics determine the nature and strength of its interactions with various solvent molecules. While extensive experimental data for this specific compound is not widely published, we can characterize it based on its structure and data from closely related analogs.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₁H₁₄O₂ | Provides the elemental composition. |
| Molecular Weight | 178.23 g/mol [1] | Influences the energy required to overcome crystal lattice forces. |
| Chemical Structure | A benzoic acid core with ethyl groups at positions 2 and 4. | The carboxylic acid group is a hydrogen bond donor and acceptor. The aromatic ring allows for π-π stacking. The ethyl groups add nonpolar, lipophilic character. |
| pKa | ~4 | The pKa of the parent, benzoic acid, is ~4.2. Alkyl substitution has a minor effect. This acidic nature is critical for solubility in basic aqueous solutions and influences interactions with protic solvents. |
| Physical State | Solid at room temperature. | Energy must be supplied to break the crystal lattice before dissolution can occur. |
Theoretical Framework: The Energetics of Dissolution
The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplification of the underlying thermodynamics, which can be broken down into three energetic steps:
-
Solute-Solute Interaction (ΔH₁): Energy is required to overcome the intermolecular forces holding the this compound molecules together in their crystal lattice. This is an endothermic process.
-
Solvent-Solvent Interaction (ΔH₂): Energy is needed to break the intermolecular forces between solvent molecules to create a cavity for the solute. This is also an endothermic process.
-
Solute-Solvent Interaction (ΔH₃): Energy is released when the solute molecules interact with the solvent molecules. This is an exothermic process.
The overall enthalpy of solution (ΔHsoln) is the sum of these steps. Dissolution is favored when ΔHsoln is small or negative, and the overall Gibbs free energy change (ΔG) is negative. For this compound, the key interactions are:
-
Hydrogen Bonding: The carboxylic acid group (-COOH) can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen). This is the most significant interaction in polar protic solvents like alcohols.[2]
-
Dipole-Dipole Interactions: The polar carboxylic acid group creates a molecular dipole, allowing for electrostatic interactions with other polar solvent molecules.
-
Van der Waals Forces: The nonpolar aromatic ring and the two ethyl groups interact via weaker London dispersion forces, which are the primary mode of interaction with nonpolar solvents.
Predicted Solubility Profile in Common Organic Solvents
Direct quantitative solubility data for this compound is limited. However, by leveraging data from benzoic acid and its methylated analog, 2,4-dimethylbenzoic acid, we can construct a reliable predictive model.[2][3][4] The ethyl groups in this compound will increase its nonpolar character compared to 2,4-dimethylbenzoic acid, a factor accounted for in the predictions below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The primary interaction is strong hydrogen bonding between the solvent's hydroxyl group and the solute's carboxylic acid group. This effectively solvates the polar head of the molecule.[2][3] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's acidic proton. However, the lack of a donor group in the solvent makes the interaction slightly weaker than in protic solvents. |
| Ethers & Esters | Diethyl Ether, Ethyl Acetate | Moderate | These solvents have moderate polarity and can act as hydrogen bond acceptors. The increased lipophilic character from the ethyl groups enhances compatibility with the ether/ester alkyl chains. |
| Aromatic | Toluene, Benzene | Low to Moderate | The primary interactions are van der Waals forces and potential π-π stacking between the aromatic rings of the solute and solvent. The nonpolar nature of these solvents is compatible with the ethyl groups. |
| Aliphatic | Hexane, Cyclohexane | Low | These are nonpolar solvents. While they interact with the ethyl groups and aromatic ring, they cannot effectively solvate the highly polar carboxylic acid group, leading to poor overall solubility. |
Experimental Protocol for Solubility Determination
To move from prediction to empirical data, a robust experimental method is essential. The isothermal equilibrium method is a gold standard for determining the solubility of a solid in a solvent at a specific temperature.
Workflow for Isothermal Equilibrium Solubility Measurement
Caption: Isothermal equilibrium solubility determination workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a solid phase remains upon reaching equilibrium. The amount should be enough to be visually confirmed.
-
Securely cap the vials to prevent any loss of solvent due to evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to let the excess solid settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve prepared with known concentrations of this compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.
-
Factors Influencing Experimental Results
-
Temperature: The solubility of solids in liquids is generally an endothermic process, meaning solubility tends to increase with temperature.[5] Therefore, precise temperature control is paramount for reproducible results.
-
Purity: The purity of both the this compound and the solvent can significantly impact solubility. Impurities can either enhance or depress solubility through various mechanisms.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling the compound and organic solvents.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7][10] In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound presents a classic case of a molecule with dual chemical character. Its polar carboxylic acid head dictates its affinity for polar solvents, particularly those capable of hydrogen bonding like methanol and ethanol. Concurrently, its nonpolar aromatic ring and ethyl substituents provide compatibility with less polar media such as ethers and aromatic hydrocarbons, while limiting its solubility in highly nonpolar aliphatic solvents. The provided predictive table serves as a strong starting point for solvent selection, but for critical applications in research and development, the importance of precise, empirical measurement using a validated protocol like the isothermal equilibrium method cannot be overstated.
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Journal of Chemical & Engineering Data . Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. [Link]
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An In-depth Technical Guide to the Synthesis of 2,4-Diethylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 2,4-diethylbenzoic acid, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The synthesis routes discussed herein are grounded in established organic chemistry principles, including Friedel-Crafts reactions, Grignard-based carboxylations, and oxidation of substituted alkylbenzenes. Each method is critically evaluated for its efficiency, scalability, and practical applicability in a laboratory and industrial setting.
Introduction and Strategic Importance
This compound serves as a crucial building block in the synthesis of a variety of organic compounds, including active pharmaceutical ingredients (APIs) and liquid crystals.[1] Its disubstituted benzoic acid structure provides a versatile scaffold for further chemical modifications. The strategic placement of the ethyl groups at the 2- and 4-positions influences the molecule's steric and electronic properties, making it a desirable precursor for targeted therapeutic agents and advanced materials. This guide aims to provide a robust framework for the reliable and efficient synthesis of this important chemical intermediate.
Recommended Synthetic Pathways
Several viable synthetic routes can be employed to produce this compound. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale of production, and the laboratory's equipment and safety infrastructure. This guide will focus on two primary, well-established methodologies:
-
Pathway A: Friedel-Crafts Acylation of 1,3-Diethylbenzene followed by Haloform Reaction.
-
Pathway B: Grignard Reagent Carboxylation of 1-Bromo-2,4-diethylbenzene.
A third potential, though less direct, pathway involving the oxidation of a suitable precursor is also discussed.
Pathway A: Friedel-Crafts Acylation and Subsequent Oxidation
This two-step approach is a classic and reliable method for the synthesis of substituted benzoic acids. It commences with the Friedel-Crafts acylation of commercially available 1,3-diethylbenzene to introduce an acetyl group, followed by the oxidation of the resulting methyl ketone to a carboxylic acid via the haloform reaction.
The Friedel-Crafts acylation of 1,3-diethylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution mechanism.[2] The electrophile, an acylium ion, is generated in situ and preferentially attacks the electron-rich aromatic ring at the position para to one of the ethyl groups and ortho to the other, due to the ortho,para-directing nature of alkyl groups.
Causality of Experimental Choices:
-
Choice of Lewis Acid: Aluminum chloride is a potent Lewis acid that effectively generates the acylium ion from acetyl chloride.
-
Reaction Temperature: The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then gently warmed to ensure completion.[3]
-
Solvent: A non-reactive solvent such as dichloromethane or 1,2-dichloroethane is used to dissolve the reactants and facilitate the reaction.[3]
Experimental Protocol: Synthesis of 1-(2,4-diethylphenyl)ethan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.14 eq) in 1,2-dichloroethane (30 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture to 0°C in an ice-water bath.[3]
-
In a separate flask, prepare a solution of 1,3-diethylbenzene (1.0 eq) and acetyl chloride (1.09 eq) in 1,2-dichloroethane (30 mL).[3]
-
Add the solution of 1,3-diethylbenzene and acetyl chloride dropwise to the cooled aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.[3]
-
Carefully pour the reaction mixture into a beaker containing 50 mL of ice-water to quench the reaction.[3]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (50 mL).[3]
-
Wash the organic layer sequentially with 1 M sodium bicarbonate solution (30 mL), water (30 mL), and brine (30 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(2,4-diethylphenyl)ethan-1-one.[3]
The resulting 1-(2,4-diethylphenyl)ethan-1-one is then oxidized to this compound using the haloform reaction. This reaction is specific to methyl ketones and proceeds via the formation of a trihalomethyl intermediate, which is then cleaved to yield the corresponding carboxylate and a haloform (e.g., chloroform or bromoform).
Causality of Experimental Choices:
-
Reagent: Sodium hypochlorite (bleach) or a mixture of sodium hydroxide and bromine can be used as the oxidizing agent.
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium with heating to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound
-
Dissolve the crude 1-(2,4-diethylphenyl)ethan-1-one in a suitable solvent like dioxane or tetrahydrofuran.
-
Add an excess of aqueous sodium hypochlorite solution (commercial bleach).
-
Heat the mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add a reducing agent (e.g., sodium bisulfite) to quench any excess hypochlorite.
-
Acidify the mixture with a strong acid, such as hydrochloric acid, to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
// Reactants DEB [label="1,3-Diethylbenzene"]; AcCl [label="Acetyl Chloride"]; AlCl3 [label="AlCl₃"]; NaOH_Br2 [label="NaOH / Br₂ (or NaOCl)"]; H3O [label="H₃O⁺ (acid workup)"];
// Intermediates and Products DEAP [label="1-(2,4-diethylphenyl)ethan-1-one"]; DEBA [label="this compound"];
// Reactions DEB -> DEAP [label="Friedel-Crafts Acylation", headlabel="Step 1"]; AcCl -> DEAP; AlCl3 -> DEAP [style=dashed, arrowhead=none]; DEAP -> DEBA [label="Haloform Reaction", headlabel="Step 2"]; NaOH_Br2 -> DEBA; H3O -> DEBA [style=dashed, arrowhead=none]; }
Pathway A: Friedel-Crafts Acylation followed by Haloform Oxidation.
Pathway B: Grignard Reagent Carboxylation
This pathway involves the formation of a Grignard reagent from 1-bromo-2,4-diethylbenzene, followed by its reaction with carbon dioxide (in the form of dry ice) to yield the corresponding carboxylate, which is then protonated to give the final product.[4]
The starting material, 1-bromo-2,4-diethylbenzene, can be prepared by the bromination of 1,3-diethylbenzene using a suitable brominating agent and a catalyst.
The Grignard reagent, 2,4-diethylphenylmagnesium bromide, is prepared by reacting 1-bromo-2,4-diethylbenzene with magnesium metal in an anhydrous ether solvent.[4] The subsequent carboxylation is achieved by reacting the Grignard reagent with solid carbon dioxide (dry ice).[5]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, so all glassware must be thoroughly dried, and anhydrous solvents must be used.[4]
-
Excess Carbon Dioxide: A large excess of crushed dry ice is used to ensure complete carboxylation and to help control the reaction temperature.
-
Acid Work-up: The intermediate magnesium carboxylate salt is hydrolyzed with a dilute acid to yield the final benzoic acid product.[4][5]
Experimental Protocol: Synthesis of this compound via Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromo-2,4-diethylbenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to room temperature.
-
In a separate large beaker, place a large excess of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the mixture to stand until the excess dry ice has sublimed.
-
Slowly add 6 M hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.[4]
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with water and then extract the benzoic acid into an aqueous solution of 5% sodium hydroxide.[5]
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
// Reactants BDEB [label="1-Bromo-2,4-diethylbenzene"]; Mg [label="Mg"]; Ether [label="Anhydrous Ether"]; CO2 [label="CO₂ (Dry Ice)"]; H3O [label="H₃O⁺ (acid workup)"];
// Intermediates and Products Grignard [label="2,4-Diethylphenyl-\nmagnesium Bromide"]; DEBA [label="this compound"];
// Reactions BDEB -> Grignard [label="Grignard Formation", headlabel="Step 1"]; Mg -> Grignard; Ether -> Grignard [style=dashed, arrowhead=none]; Grignard -> DEBA [label="Carboxylation", headlabel="Step 2"]; CO2 -> DEBA; H3O -> DEBA [style=dashed, arrowhead=none]; }
Pathway B: Grignard Reagent Formation and Carboxylation.
Alternative Pathway: Oxidation of 2,4-Diethyltoluene
A third potential route involves the direct oxidation of 2,4-diethyltoluene. This method is contingent on the commercial availability of the starting material. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through catalytic oxidation.[6][7][8]
Causality of Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a powerful and cost-effective oxidizing agent for converting alkylbenzenes to benzoic acids.[6][7] The reaction requires a benzylic hydrogen, which is present on the methyl group.[6][7]
-
Reaction Conditions: The oxidation is typically carried out in an aqueous solution under basic or acidic conditions with heating.[7]
Experimental Protocol: Oxidation of 2,4-Diethyltoluene
-
In a round-bottom flask, suspend 2,4-diethyltoluene in an aqueous solution of potassium permanganate.
-
Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.
-
After the reaction is complete, cool the mixture and filter to remove the manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Data Summary and Comparison of Pathways
| Parameter | Pathway A: Friedel-Crafts/Haloform | Pathway B: Grignard Carboxylation | Alternative: Oxidation |
| Starting Material | 1,3-Diethylbenzene | 1-Bromo-2,4-diethylbenzene | 2,4-Diethyltoluene |
| Key Reagents | AlCl₃, Acetyl Chloride, NaOH/Br₂ | Mg, Dry Ice | KMnO₄ |
| Number of Steps | 2 | 2 (including bromination) | 1 |
| Yield | Moderate to Good | Good | Variable |
| Key Considerations | Requires handling of corrosive Lewis acids. | Requires strictly anhydrous conditions. | Potential for over-oxidation or ring cleavage. |
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The Friedel-Crafts acylation followed by haloform oxidation (Pathway A) and the Grignard carboxylation (Pathway B) represent the most robust and well-documented approaches. The choice between these pathways will depend on the specific constraints and objectives of the research or production campaign. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this important chemical intermediate.
References
-
Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
-
LibreTexts Chemistry. (2020). Grignard Reaction – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). Reactions of alkylbenzenes. Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Guide. (n.d.). KMnO4 Oxidation of Alkylbenzene. Retrieved from [Link]
-
Re-Formulation. (n.d.). Friedel Crafts Acylation of o-Diethylbenzene. Retrieved from [Link]
-
The University of Melbourne. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
-
Various Authors. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
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- 8. organicchemistryguide.com [organicchemistryguide.com]
Strategic Utilization of 2,4-Diethylbenzoic Acid as a Lipophilic Scaffold in Drug Design
[1]
Executive Summary & Chemical Profile[1][2][3][4]
This compound (CAS 104175-23-7) is a specialized aromatic building block that offers a distinct advantage over its more common methyl- or chloro-substituted analogs.[1] In the context of modern medicinal chemistry, this molecule serves as a critical steric and lipophilic modulator .[1] Unlike simple benzoic acid, the 2,4-diethyl substitution pattern provides a unique combination of ortho-steric hindrance (protecting the carbonyl from metabolic attack) and para-lipophilic extension (engaging hydrophobic pockets in target proteins).[1]
This guide explores its application as a privileged scaffold in the synthesis of nuclear receptor agonists (specifically Retinoids), metabolic stability enhancement, and the design of lipophilic benzamide pharmacophores.[1]
Chemical Specifications
| Property | Value | Relevance |
| CAS Number | 104175-23-7 | Unique Identifier |
| Molecular Formula | C₁₁H₁₄O₂ | Lipophilic Acid Scaffold |
| Molecular Weight | 178.23 g/mol | Fragment-based Drug Design (FBDD) |
| LogP (Predicted) | ~3.5 - 3.8 | High membrane permeability; Hydrophobic binding |
| pKa | ~4.2 | Typical carboxylic acid ionization profile |
Core Application Domains
Retinoid Receptor (RAR/RXR) Agonist Design
The most potent application of this compound lies in the synthesis of synthetic retinoids .[1] Retinoic acid receptors (RARs) possess a hydrophobic ligand-binding domain (LBD) that accommodates the bulky trimethylcyclohexenyl ring of natural retinoic acid.
-
Mechanism: The 2,4-diethylphenyl moiety acts as a bioisostere for the hydrophobic ring systems found in "Generation 2" and "Generation 3" retinoids (e.g., adaptable analogs of AM580 or TTNPB).[1]
-
SAR Logic:
-
The 4-ethyl group mimics the hydrophobic tail, penetrating deep into the LBD pocket to stabilize the active conformation (Helix 12 positioning).[1]
-
The 2-ethyl group introduces torsional strain, forcing the carboxylate group out of planarity with the phenyl ring.[1] This "twist" often improves selectivity between RAR subtypes (
).[1]
-
Metabolic Stability Enhancement (Steric Shielding)
A common failure mode in drug candidates is rapid hydrolysis of amide or ester bonds by esterases or amidases.
-
The "Ortho Effect": Incorporating the ethyl group at the 2-position (ortho to the carbonyl) creates a "steric umbrella."[1] This physically blocks the approach of the nucleophilic serine residue in the active site of hydrolytic enzymes, significantly extending the half-life (
) of the resulting drug molecule compared to unsubstituted benzamides.[1]
Bioisosteric Replacement in Fibrates
In metabolic disease research (PPAR agonists), fibrates often contain a lipophilic tail. This compound can replace 2,4-dichlorobenzoic acid moieties to reduce toxicity risks associated with metabolic dechlorination or quinone-imine formation, while maintaining the necessary lipophilicity (LogP) for receptor occupancy.[1]
Technical Workflow: Activation and Coupling
To utilize this compound, it must first be activated.[1] The high steric bulk of the diethyl groups requires a robust activation protocol.[1] The following methodology is optimized for converting this specific hindered acid into its acid chloride, followed by amide coupling.
Protocol: Synthesis of 2,4-Diethylbenzoyl Chloride & Amide Coupling
Objective: Synthesize a benzamide derivative (Pharmacophore precursor).
Step 1: Acid Chloride Formation (Activation)
-
Reagents: this compound (1.0 eq), Thionyl Chloride (
, 5.0 eq), DMF (Catalytic, 0.1 eq). -
Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).[1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous toluene under an inert Argon atmosphere.
-
Catalysis: Add catalytic DMF (N,N-Dimethylformamide).[1] Note: DMF forms the Vilsmeier-Haack reagent in situ, which is essential for activating sterically hindered acids.[1]
-
Addition: Add thionyl chloride dropwise at room temperature.
-
Reflux: Heat the reaction to 80°C for 3-4 hours. Monitor gas evolution (
and ). -
Workup: Once gas evolution ceases, concentrate the mixture in vacuo to remove toluene and excess
. Co-evaporate with dry DCM twice to ensure complete removal of acidic volatiles. -
Yield: The resulting yellow oil is crude 2,4-diethylbenzoyl chloride.[1] Do not purify by column; use immediately.
Step 2: Schotten-Baumann Coupling (Amide Formation)[1]
-
Reagents: Crude Acid Chloride (1.0 eq), Target Amine (1.1 eq), Triethylamine (
, 2.5 eq).[1] -
Solvent: Dichloromethane (DCM) (Anhydrous).
Procedure:
-
Dissolve the Target Amine and
in dry DCM at 0°C. -
Add the crude 2,4-diethylbenzoyl chloride (dissolved in minimal DCM) dropwise over 15 minutes. Control exotherm.
-
Allow to warm to Room Temperature and stir for 12 hours.
-
Validation (TLC): Check disappearance of amine spot.
-
Purification: Wash with 1N HCl (to remove unreacted amine), then Sat.
(to remove unreacted acid). Dry over and concentrate.
Visualizing the Strategic Logic
The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the synthesis workflow.
Diagram 1: SAR Logic of the 2,4-Diethyl Scaffold[1]
Caption: Functional decomposition of the molecule showing how specific substitutions drive medicinal utility.
Diagram 2: Synthetic Workflow (Activation & Coupling)
Caption: Step-by-step reaction pathway from raw material to active pharmaceutical ingredient precursor.[1]
Critical Quality Attributes (CQA) for Sourcing
When sourcing this compound for GMP or GLP studies, ensure the following specification limits to avoid downstream failure:
-
Isomeric Purity (>98%): Contamination with 2,3-diethyl or 2,5-diethyl isomers can drastically alter the biological activity due to changes in vector orientation.[1]
-
Acid Chloride Content: If purchasing the acid chloride directly, ensure it is stored under Argon/Nitrogen.[1] Hydrolysis reverts it to the acid, which is inactive in coupling reactions.[1]
-
Residual Solvent: Toluene or petroleum ether levels must be quantified if the material is for biological assay.
References
-
PubChem. (n.d.). 2,4-Dimethylbenzoic acid (Analog Reference for Chemical Properties). National Library of Medicine. Retrieved February 2, 2026, from [Link][1]
-
MySkinRecipes. (n.d.). This compound Product Specification and Retinoid Classification. Retrieved February 2, 2026, from [Link][1]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved February 2, 2026, from [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved February 2, 2026, from [Link][1]
-
ChemSrc. (n.d.). This compound CAS 104175-23-7 Properties and Safety. Retrieved February 2, 2026, from [Link][1]
2,4-Diethylbenzoic Acid: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2,4-Diethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid group and two ethyl substituents on the aromatic ring, imparts specific steric and electronic properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic strategies, and core reactivity of this compound. It further details its applications as a key intermediate in the development of pharmaceuticals and liquid crystals, offering field-proven insights and detailed experimental protocols for its activation and derivatization.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to the efficient construction of target molecules. This compound (DEBA) emerges as a significant intermediate, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a benzoic acid core, substituted with ethyl groups at the 2- and 4-positions.
The strategic importance of this molecule lies in two key features:
-
The Carboxylic Acid Functional Group: This group is a versatile handle for a wide array of chemical transformations. It can be readily converted into acid chlorides, esters, amides, and other derivatives, or be reduced to an alcohol. This functional group is a common feature in many biologically active molecules, contributing to polarity and potential binding interactions.[2]
-
The 2,4-Diethyl Substitution Pattern: The ethyl groups are activating, ortho-, para-directing substituents. Their presence influences the electronic and steric environment of the aromatic ring, which can be used to control the regioselectivity of subsequent reactions. Furthermore, the lipophilicity imparted by the ethyl groups can be crucial for modulating the pharmacokinetic properties of drug candidates or the physical properties of materials like liquid crystals.[1]
This guide will explore how these features are exploited, presenting DEBA not merely as a chemical compound, but as a strategic tool for molecular design and synthesis.
Physicochemical and Spectroscopic Data
Accurate physical and spectroscopic data are critical for the successful application of any chemical building block. The known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 104175-23-7 | [1][3] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][4] |
| Molecular Weight | 178.23 g/mol | [1][4] |
| MDL Number | MFCD20641288 | [1][3] |
Note: Detailed experimental data such as melting point, boiling point, and comprehensive spectral analyses (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in public literature. Researchers should perform their own characterization upon synthesis or acquisition.
Plausible Synthetic Strategies
The synthesis of this compound can be approached through several established methods in organic chemistry. The choice of strategy often depends on the availability of starting materials and desired scale. Below are two logical and field-proven synthetic pathways.
Route A: Friedel-Crafts Acylation Followed by Haloform Oxidation
This two-step sequence is a classic and reliable method for introducing a carboxylic acid group onto an activated aromatic ring.
-
Friedel-Crafts Acylation: The synthesis begins with 1,3-diethylbenzene. This starting material is subjected to a Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The ethyl groups are ortho,para-directing, leading to the formation of 2,4-diethylacetophenone as the major product.
-
Haloform Reaction/Oxidation: The resulting methyl ketone (2,4-diethylacetophenone) is then oxidized to the corresponding carboxylic acid. The haloform reaction (using, for example, NaOH and Br₂) is an effective method for this transformation, converting the acetyl group into a carboxylate, which is then protonated upon acidic workup to yield this compound.
Route B: Direct Carboxylation via Friedel-Crafts Chemistry
A more direct approach involves the carboxylation of 1,3-diethylbenzene. This method is analogous to patented procedures for the synthesis of similar molecules like 2,4-dimethylbenzoic acid.[6]
In this one-step process, 1,3-diethylbenzene is reacted directly with carbon dioxide (CO₂) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃) under pressure.[6] The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates the aromatic ring for attack by the weakly electrophilic CO₂. Subsequent hydrolysis of the intermediate complex yields the final product. The causality behind this choice is its atom economy and directness, though it may require specialized pressure equipment.
Caption: Key transformations of this compound as a building block.
Application in Drug Development and Materials Science
While specific drug candidates containing the this compound moiety are not detailed in readily available literature, its use as a pharmaceutical intermediate is noted. [1]By analogy with its close structural relative, 2,4-dimethylbenzoic acid, it is plausible that DEBA is used in the synthesis of molecules with potential applications as non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds. [7]The diethyl groups can enhance lipophilicity, potentially improving membrane permeability and influencing the drug's ADME (absorption, distribution, metabolism, and excretion) profile.
In materials science, its role as a precursor for liquid crystals is significant. [1]The rigid benzoic acid core combined with the flexible alkyl chains is a common structural motif in liquid crystal design, where molecular shape and polarity dictate the formation of mesophases.
Experimental Protocols
The following protocol details the conversion of this compound to its acid chloride, a critical activation step for its use as a building block.
Protocol: Synthesis of 2,4-Diethylbenzoyl Chloride
Disclaimer: This protocol is a representative procedure and should be performed by trained personnel with appropriate safety precautions in a fume hood.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
A few drops of N,N-dimethylformamide (DMF) (catalyst)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).
-
Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
Purification: The crude 2,4-diethylbenzoyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
-
Characterization: The product should be characterized (e.g., by IR spectroscopy, noting the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the acid chloride at a higher wavenumber) and used immediately due to its moisture sensitivity.
Safety and Handling
Substituted benzoic acids and their derivatives require careful handling.
-
Irritation: Benzoic acids are typically irritating to the skin, eyes, and respiratory system.
-
Handling: Always handle this compound and its derivatives, especially the highly reactive and corrosive acid chloride, in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The acid chloride must be stored under an inert atmosphere to prevent hydrolysis.
Conclusion
This compound stands out as a strategically valuable building block in organic synthesis. Its pre-defined substitution pattern and the versatile reactivity of its carboxylic acid group provide chemists with a powerful platform for constructing complex molecules. While detailed public data on this specific compound is limited, its utility can be confidently inferred from established chemical principles and the well-documented applications of its analogues. Its role as an intermediate in the synthesis of pharmaceuticals and liquid crystals underscores its importance in both academic research and industrial applications, paving the way for the development of novel drugs and advanced materials.
References
Sources
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- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 104175-23-7|this compound|BLD Pharm [bldpharm.com]
- 4. 104175-23-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 7. a2bchem.com [a2bchem.com]
The Strategic Integration of 2,4-Diethylbenzoic Acid in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role and application of 2,4-diethylbenzoic acid as a pivotal building block in the synthesis of thermotropic liquid crystals. While the direct literature on liquid crystals derived from this specific molecule is nascent, this document synthesizes established principles of liquid crystal design and experimental methodologies from analogous benzoic acid derivatives to present a comprehensive overview. We will delve into the synthetic pathways, the anticipated influence of the 2,4-diethyl substitution pattern on mesomorphic behavior, and detailed, field-proven protocols for the synthesis and characterization of these novel materials. This guide is intended to serve as a foundational resource for researchers and scientists in materials science and drug development, enabling the exploration of new liquid crystalline compounds with tailored properties.
Introduction: The Rationale for this compound in Mesogen Design
The architecture of a liquid crystal molecule is a delicate balance of rigid and flexible components, dictating its self-assembly into the mesophases that are the cornerstone of display technologies and advanced materials. Benzoic acid and its derivatives are fundamental components of the rigid core in many calamitic (rod-shaped) liquid crystals.[1][2] The strategic placement of substituents on the aromatic ring is a powerful tool to modulate the physical properties of the resulting mesogen, such as melting point, clearing point, and the type of liquid crystal phase exhibited.
The selection of this compound as a precursor is predicated on the deliberate introduction of lateral ethyl groups. These substituents are anticipated to exert a significant influence on the intermolecular interactions that govern liquid crystalline behavior. Specifically, the presence of these alkyl chains at the 2 and 4 positions is expected to increase the molecular breadth, thereby modifying the packing efficiency of the molecules in the liquid crystalline state. This can lead to a reduction in intermolecular attractions, which in turn can lower melting points and potentially induce different mesophases compared to their non-substituted or less bulky counterparts.
The Impact of Lateral Substitution on Mesomorphic Properties
The introduction of lateral substituents into the core of a liquid crystal molecule sterically hinders close packing, which increases the intermolecular separation. This disruption of lateral interactions typically leads to a decrease in the stability of the mesophase, often reflected in a lower clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). However, this effect can be harnessed to design materials with specific, desirable properties. For instance, the depression of the melting point can be advantageous for creating room-temperature liquid crystals.
The size and position of the lateral groups are critical. The ethyl groups in this compound are expected to create a more significant steric effect than smaller methyl groups, leading to a more pronounced impact on the mesophase behavior. The 2,4-disubstitution pattern breaks the linearity of the molecule to a greater extent than a single lateral substituent, which can further influence the type of mesophase formed. While a decrease in the nematic phase stability is often observed, in some cases, the increased molecular breadth can favor the formation of smectic phases.
Synthetic Pathways to 2,4-Diethylphenyl Ester-Based Liquid Crystals
The most direct and widely employed method for integrating this compound into a liquid crystal architecture is through esterification. This reaction couples the carboxylic acid with a phenolic component, which itself can be a simple or a more complex aromatic structure, often bearing a terminal alkyl or alkoxy chain to enhance the molecule's aspect ratio and promote mesomorphism.
Two primary esterification methodologies are prevalent in liquid crystal synthesis:
-
DCC/DMAP Coupling: This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. It is a mild and efficient method for forming esters from carboxylic acids and alcohols.
-
Acyl Chloride Formation followed by Esterification: This two-step process involves the conversion of the carboxylic acid to its more reactive acyl chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired phenol in the presence of a base, such as pyridine, to form the ester.
Below, we provide a representative, detailed protocol for the synthesis of a hypothetical liquid crystal, 4'-(hexyloxy)-[1,1'-biphenyl]-4-yl 2,4-diethylbenzoate, based on the acyl chloride methodology.
Experimental Protocol: Synthesis of 4'-(hexyloxy)-[1,1'-biphenyl]-4-yl 2,4-diethylbenzoate
Step 1: Synthesis of 2,4-Diethylbenzoyl Chloride
-
To a stirred solution of this compound (1.0 g, 5.61 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (2 drops).
-
Slowly add thionyl chloride (0.8 mL, 11.22 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2,4-diethylbenzoyl chloride, which can be used in the next step without further purification.
Step 2: Esterification
-
Dissolve 4'-(hexyloxy)-[1,1'-biphenyl]-4-ol (1.52 g, 5.61 mmol) in anhydrous pyridine (20 mL) and cool the solution in an ice bath.
-
Slowly add a solution of the crude 2,4-diethylbenzoyl chloride from Step 1 in anhydrous dichloromethane (10 mL) to the cooled phenolic solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid (50 mL).
-
Extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from ethanol to obtain the final liquid crystalline compound.
Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compound are typically investigated using a combination of Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[3]
-
Polarized Optical Microscopy (POM): POM is used to visually identify the different liquid crystal phases by observing their unique textures. The sample is placed on a hot stage between two crossed polarizers, and the texture is observed as the temperature is varied. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal-conic or fan-shaped textures.[4]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow into or out of the sample is measured. Phase transitions appear as peaks in the DSC thermogram.
Anticipated Phase Behavior
Based on the principles of lateral substitution, the hypothetical 4'-(hexyloxy)-[1,1'-biphenyl]-4-yl 2,4-diethylbenzoate is expected to exhibit a lower melting point and a reduced clearing point compared to its non-substituted or mono-substituted analogues. The presence of the two ethyl groups will likely disrupt the packing efficiency required for a stable nematic phase, potentially leading to a narrower nematic range or the emergence of a smectic A phase.
Table 1: Predicted Phase Transition Temperatures for a Hypothetical 2,4-Diethylbenzoate Liquid Crystal
| Transition | Predicted Temperature Range (°C) |
| Crystal to Nematic/Smectic (Melting Point) | 70 - 90 |
| Nematic/Smectic to Isotropic (Clearing Point) | 120 - 140 |
Note: These are hypothetical values based on general trends and require experimental verification.
Visualization of Synthetic and Logical Pathways
Molecular Structure
Caption: Molecular structures of the precursor and the target liquid crystal.
Synthetic Workflow
Caption: A typical workflow for the synthesis and characterization of a this compound-based liquid crystal.
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, building block in the design of novel liquid crystalline materials. The strategic introduction of two lateral ethyl groups provides a mechanism to fine-tune the mesomorphic properties of the resulting compounds. The synthetic methodologies outlined in this guide, based on established esterification procedures, offer a clear and reproducible pathway for the creation of new liquid crystals. The anticipated impact of the 2,4-diethyl substitution—namely, the potential for lower melting points and altered phase behavior—opens up avenues for the development of materials with tailored properties for a range of applications, from advanced display technologies to stimuli-responsive materials. Further experimental investigation into the synthesis and characterization of a homologous series of liquid crystals derived from this compound is warranted to fully elucidate the structure-property relationships and unlock the full potential of this versatile building block.
References
-
Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved February 2, 2026, from [Link]
-
Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Development of 2,1,3-Benzothiadiazole-Based Room-Temperature Fluorescent Nematic Liquid Crystals. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. (2023). Journal of Materials Chemistry C. Retrieved February 2, 2026, from [Link]
-
Synthesis of Liquid Crystalline 4H-Benzo[5][6][7]thiadiazines and Generation of Persistent Radicals. (n.d.). Vanderbilt University. Retrieved February 2, 2026, from [Link]
-
Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (2025). International Journal of Research in Engineering and Science. Retrieved February 2, 2026, from [Link]
-
Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. (n.d.). Comptes Rendus Chimie. Retrieved February 2, 2026, from [Link]
-
Esterification of 2,4-dihydroxybenzoic acid. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Liquid crystal properties of triphenylene esters. (n.d.). UEA Digital Repository. Retrieved February 2, 2026, from [Link]
-
Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Phase transitions in liquid crystals. (n.d.). Stanford University. Retrieved February 2, 2026, from [Link]
-
Esterification. (2021). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. (2009). Journal of Physical and Chemical Reference Data. Retrieved February 2, 2026, from [Link]
-
Synthesis and characterization of chalcone-linked bis-cinnamate-based liquid crystals: structure–property relationship. (2022). Taylor & Francis Online. Retrieved February 2, 2026, from [Link]
-
Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
-
Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
Sources
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- 7. researchgate.net [researchgate.net]
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Thermochemical Profile of 2,4-Diethylbenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of this compound. In the absence of direct experimental data for this specific compound, this document establishes a robust methodology by leveraging data from the closely related analogue, 2,4-dimethylbenzoic acid. It further details the requisite experimental and computational protocols for a thorough thermochemical characterization. This guide is intended to serve as a foundational resource for researchers engaged in the physical chemistry and drug development of benzoic acid derivatives, enabling accurate prediction and validation of their energetic properties.
Introduction: The Significance of Thermochemical Data
Thermochemical data, such as the enthalpy of formation, enthalpy of combustion, and heat capacity, are fundamental to understanding the stability, reactivity, and potential applications of a chemical compound. For professionals in drug development, these parameters are critical for predicting shelf-life, understanding polymorphic stability, and designing safe and efficient manufacturing processes. This compound, as a substituted aromatic carboxylic acid, presents a unique profile whose energetic landscape is essential for its potential applications. This guide outlines the principles and practical steps to define this landscape.
Analog-Based Data Analysis: Insights from 2,4-Dimethylbenzoic Acid
Tabulated Thermochemical Data for 2,4-Dimethylbenzoic Acid
The following table summarizes the key experimental thermochemical values for solid 2,4-dimethylbenzoic acid, primarily sourced from the NIST Chemistry WebBook.[1][2] These values provide a tangible reference for what can be expected for this compound, with anticipated differences arising from the larger ethyl groups.
| Thermochemical Property | Value (kJ/mol) | Method | Source |
| Standard Molar Enthalpy of Formation (ΔfH°solid) | -458.5 ± 1.7 | Combustion Calorimetry | [2] |
| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -4512.32 ± 0.84 | Combustion Calorimetry | [1][2] |
| Constant Pressure Heat Capacity (Cp,solid) | 192.2 J/mol·K (at 299.65 K) | Not Specified | [2] |
Experimental Determination of Thermochemical Properties
To obtain definitive thermochemical data for this compound, a series of well-established experimental techniques must be employed. The following sections detail the protocols for these essential measurements.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone of thermochemical studies, providing a direct route to calculating the enthalpy of formation. Bomb calorimetry is the gold-standard technique for this measurement.[3]
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
-
High-Purity Sample: The use of a high-purity sample is paramount to ensure that the measured heat release corresponds solely to the combustion of the target compound.
-
Benzoic Acid as a Standard: Benzoic acid is frequently used to calibrate the calorimeter due to its well-characterized and stable combustion properties.[3][4]
-
Excess Oxygen: Ensuring an excess of oxygen guarantees complete combustion of the sample to carbon dioxide and water.
Heat Capacity Determination via Differential Scanning Calorimetry (DSC)
The heat capacity of a substance is a measure of the amount of heat required to raise its temperature. DSC is a precise and efficient method for determining the heat capacity of solids and liquids.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Baseline Measurement: Run a baseline scan with empty sample and reference pans to account for any instrumental asymmetry.
-
Standard Measurement: Accurately weigh a sapphire standard and perform a temperature-programmed scan to determine its heat flow.
-
Sample Measurement: Accurately weigh the this compound sample and perform the same temperature-programmed scan as the standard.
-
Calculation: The heat capacity of the sample is calculated by comparing its heat flow to that of the sapphire standard at a given temperature.
Computational Thermochemistry: A Predictive Approach
In parallel with experimental work, computational chemistry offers a powerful tool for predicting the thermochemical properties of molecules like this compound. High-level quantum chemical methods can provide accurate estimates of gas-phase enthalpies of formation.
Recommended Computational Protocol
A robust computational approach involves geometry optimization followed by frequency and energy calculations. The G3MP2 and G4 composite methods are well-regarded for their accuracy in predicting thermochemical data for organic molecules.[5]
Caption: A typical workflow for the computational determination of gas-phase enthalpy of formation.
-
DFT for Geometry: Density Functional Theory (DFT) methods like B3LYP provide a good balance between accuracy and computational cost for optimizing the geometries of organic molecules.[6]
-
Composite Methods for Energy: Composite methods like G4 are designed to approximate high-level coupled-cluster calculations at a significantly lower computational cost, yielding highly accurate energies.[7]
Bridging the Gap: From Gas Phase to Condensed Phase
Computational methods typically yield gas-phase thermochemical data. To compare with experimental solid-state data, the enthalpy of sublimation (ΔHsub) must be considered:
ΔfH°solid = ΔfH°gas - ΔHsub
The enthalpy of sublimation can be determined experimentally using techniques such as Knudsen effusion mass spectrometry or thermogravimetric analysis (TGA).[7]
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the thermochemical characterization of this compound. By leveraging analog data, established experimental protocols, and robust computational methods, a complete and accurate thermochemical profile can be developed. The generation of such data is not merely an academic exercise; it is a critical step in the rational design and development of new chemical entities, ensuring their safety, stability, and efficacy. It is recommended that the experimental protocols outlined herein be undertaken to provide definitive thermochemical values for this compound to the scientific community.
References
- Colomina, M., Jimenez, P., Roux, M.V., & Turrion, C. (1984). Thermochemical properties of benzoic acid derivatives. XI. Vapour pressures and enthalpies of sublimation and formation of the six dimethylbenzoic acids. J. Chem. Thermodyn., 16, 1121-1127.
- Corral, C. (1960). Anales de la Real Sociedad Española de Física y Química, Serie B, 56, 399-408.
- Ferreira, A. G. M., & Monte, M. J. S. (2012). Thermochemical study of arenecarboxylic acids. The Journal of Chemical Thermodynamics, 54, 1-10.
-
Chemistry LibreTexts. (2021, August 13). 10.6: Calorimetry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4-dimethyl- (CAS 611-01-8). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
DDS Calorimeters. (2017, February 9). The Use of Benzoic Acid Tablets in Bomb Calorimeters. Retrieved from [Link]
- Faria, R. A., et al. (2014). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Crystal Growth & Design, 14(11), 5675–5687.
- Ribeiro da Silva, M. A. V., et al. (2014). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 73, 41-50.
- Simões, J. A. M., & Minas da Piedade, M. E. (2008). Molecular Energetics: A Computational Approach. Oxford University Press.
Sources
- 1. Benzoic acid, 2,4-dimethyl- (CAS 611-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Benzoic acid, 2,4-dimethyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ddscalorimeters.com [ddscalorimeters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Oxidation of 2,4-Diethylacetophenone to 2,4-Diethylbenzoic Acid
Executive Summary
This application note details the optimized protocol for the conversion of 2,4-diethylacetophenone to 2,4-diethylbenzoic acid (CAS 104175-23-7). While standard oxidants (e.g., KMnO₄, Chromic Acid) pose a high risk of benzylic oxidation—potentially degrading the ethyl groups into carboxylic acids—this protocol utilizes the Haloform Reaction (Sodium Hypochlorite oxidation) . This method ensures high chemoselectivity for the acetyl group, preserving the alkyl substituents on the aromatic ring.
Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Scientific Background & Mechanistic Rationale
The Chemoselectivity Challenge
The primary challenge in oxidizing 2,4-diethylacetophenone lies in distinguishing between the methyl ketone (acetyl group) and the benzylic positions of the ethyl groups.
-
Strong Oxidants (KMnO₄/H⁺): Will attack benzylic hydrogens, likely resulting in 1,2,4-benzenetricarboxylic acid (trimellitic acid) or ring degradation.
-
Hypochlorite (NaOCl): Acts specifically on methyl ketones via the Haloform mechanism. The reaction proceeds through successive halogenations of the
-methyl group, followed by nucleophilic acyl substitution by hydroxide.
Mechanism of Action
The transformation follows the classical Haloform pathway:
-
Enolization: Base-catalyzed enolization of the ketone.
-
Halogenation: Electrophilic attack by hypochlorite (
) on the enolate. This repeats three times to form the trichloromethyl ketone intermediate. -
Cleavage: Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The trichloromethyl group (
) acts as a leaving group (stabilized by inductive effects), generating the carboxylate salt and chloroform ( ). -
Protonation: Acidic workup converts the salt to the free acid.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the Haloform oxidation demonstrating the conversion of the acetyl group to carboxylate.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| 2,4-Diethylacetophenone | Substrate | >98% Purity |
| Sodium Hypochlorite (NaOCl) | Oxidant | 10-13% solution (Industrial Bleach) or 6% (Household) |
| Sodium Hydroxide (NaOH) | Base | 10% Aqueous Solution |
| 1,4-Dioxane | Co-solvent | Reagent Grade (Crucial for solubility) |
| Sodium Sulfite (Na₂SO₃) | Quencher | Solid powder |
| Hydrochloric Acid (HCl) | Acidifier | 6M Solution |
Detailed Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solubility Management: Dissolve 2,4-diethylacetophenone (10 mmol, ~1.76 g) in 1,4-dioxane (20 mL) .
-
Expert Insight: The starting material is highly lipophilic. Without a co-solvent like dioxane or tert-butanol, the reaction will be biphasic and extremely slow, leading to incomplete conversion.
-
-
Add 10% NaOH solution (15 mL) to the flask. Stir vigorously.
Step 2: Oxidant Addition
-
Cool the mixture to roughly 10°C using an ice-water bath.
-
Add NaOCl solution (60 mL, excess) dropwise over 15 minutes via an addition funnel.
-
Observation: The solution may turn slightly yellow/cloudy as the reaction initiates and chloroform is generated.
-
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to 60°C for 2-3 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The starting material spot (
) should disappear, and a baseline spot (carboxylate salt) should appear.
-
Step 3: Quenching & Workup
-
Cool the reaction mixture to room temperature.
-
Quench: Add solid Sodium Sulfite (Na₂SO₃) (~2 g) slowly to destroy excess hypochlorite. Test with starch-iodide paper (paper should not turn blue).
-
Phase Separation: If a distinct organic layer (chloroform) is visible, separate it. If not, proceed to extraction.
-
Wash: Extract the basic aqueous layer once with diethyl ether (20 mL) to remove any unreacted neutral organic impurities. Discard this organic layer.
-
Note: The product is currently in the aqueous layer as the sodium salt.
-
Step 4: Acidification & Isolation
-
Acidify the aqueous layer carefully with 6M HCl dropwise with stirring until pH reaches ~1-2.
-
Precipitation: The this compound should precipitate as a white solid.
-
Cool in an ice bath for 30 minutes to maximize yield.
-
Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL).
Step 5: Purification
-
Recrystallization: Recrystallize the crude solid from a mixture of Ethanol/Water (1:1) .
-
Dry the crystals in a vacuum oven at 50°C for 6 hours.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of high-purity this compound.
Characterization & Quality Control
Since specific literature melting points for the diethyl analog are sparse compared to the dimethyl analog (MP 124-126°C), experimental validation is required.
| Technique | Expected Signal / Parameter | Interpretation |
| Appearance | White crystalline solid | High purity |
| Melting Point | Determine Experimentally | Likely range 100–120°C (lower than dimethyl analog due to steric bulk). |
| IR Spectroscopy | Broad peak 2500-3000 cm⁻¹ (O-H) Strong peak ~1680-1700 cm⁻¹ (C=O) | Confirms Carboxylic Acid functionality. |
| 1H NMR (CDCl₃) | Confirms loss of Acetyl methyl ( | |
| Mass Spec (ESI-) | [M-H]⁻ = 177.2 | Molecular ion confirmation. |
Safety & Waste Disposal
-
Chloroform Generation: This reaction generates chloroform (CHCl₃), a suspected carcinogen. All operations must be performed in a functioning fume hood.
-
Bleach (NaOCl): Corrosive and an oxidizer. Do not mix with acid before quenching (releases Chlorine gas).
-
Waste: The filtrate contains chloroform and must be disposed of in the Halogenated Organic Waste stream.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Haloform protocols).
-
Fuson, R. C., & Bullba, B. A. "The Haloform Reaction." Chemical Reviews, 1934, 15(3), 275–309. Link
-
Sigma-Aldrich. "2,4-Dimethylbenzoic acid Product Sheet" (Analog Reference). Link
-
ChemicalBook. "this compound CAS 104175-23-7 Data." Link
Application Note: Elucidating the Molecular Structure of 2,4-Diethylbenzoic Acid via Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4-Diethylbenzoic acid. As a substituted aromatic carboxylic acid, this compound presents a unique spectral signature that is invaluable for its identification and characterization. This document outlines a detailed protocol for sample preparation and spectral acquisition, followed by an in-depth analysis of the characteristic vibrational modes. The causality behind experimental choices and the interpretation of spectral features are explained to ensure a thorough understanding for researchers in organic synthesis, quality control, and drug development.
Introduction: The Role of FT-IR in Characterizing Substituted Benzoic Acids
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds. Each type of bond (e.g., C=O, O-H, C-H) vibrates at a characteristic frequency, resulting in a unique absorption spectrum that serves as a molecular "fingerprint."
For substituted benzoic acids like this compound, FT-IR spectroscopy is particularly informative. It allows for the unambiguous identification of the carboxylic acid moiety, the aromatic ring, and the alkyl substituents. The position, intensity, and shape of the absorption bands provide critical information about the molecular environment, including the effects of conjugation and hydrogen bonding. In pharmaceutical development, FT-IR is an essential tool for raw material identification, reaction monitoring, and final product quality control.
Molecular Structure of this compound and Expected Vibrational Modes
This compound consists of a benzene ring substituted with a carboxylic acid group at position 1, and two ethyl groups at positions 2 and 4. This specific arrangement of functional groups gives rise to a predictable yet complex FT-IR spectrum.
The primary vibrational modes of interest include:
-
Carboxylic Acid Group (-COOH):
-
O-H Stretching: A very broad and intense absorption due to strong intermolecular hydrogen bonding.
-
C=O Stretching: A strong, sharp absorption characteristic of the carbonyl group.
-
C-O Stretching and O-H Bending: These appear in the fingerprint region and are coupled vibrations.
-
-
Aromatic Ring (C₆H₃):
-
C-H Stretching: Absorptions occurring just above 3000 cm⁻¹.
-
C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Out-of-Plane Bending: These bands in the fingerprint region are indicative of the substitution pattern on the benzene ring.
-
-
Ethyl Groups (-CH₂CH₃):
-
C-H Stretching: Asymmetric and symmetric stretching of the methylene (-CH₂) and methyl (-CH₃) groups.
-
C-H Bending: Scissoring, wagging, and twisting vibrations in the fingerprint region.
-
Experimental Protocol: Acquiring the FT-IR Spectrum
This section details a robust protocol for obtaining a high-quality FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[1][2]
Materials and Equipment
-
This compound (solid)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer
-
Spatula
-
Desiccator
Step-by-Step Sample Preparation (KBr Pellet Method)
-
Drying: Ensure the KBr powder is completely dry by storing it in a desiccator or drying it in an oven at 110°C for at least 2 hours prior to use. Moisture is a significant interferent in IR spectroscopy, exhibiting a broad O-H stretching band.
-
Grinding: In the agate mortar, grind approximately 1-2 mg of this compound to a fine, consistent powder.[1] The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[1] Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes. The goal is to achieve a homogeneous dispersion of the analyte within the KBr matrix.
-
Pellet Formation: Transfer the mixture to the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.[1] A clear pellet indicates good mixing and pressing.
-
Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Instrument Parameters and Data Acquisition
-
Background Scan: With the sample compartment empty, perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
Instrument Settings:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal averaging to improve signal-to-noise ratio)
-
-
Sample Scan: Place the sample holder with the KBr pellet into the spectrometer and acquire the spectrum.
-
Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Spectral Interpretation and Discussion
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The interpretation should be systematic, starting from the functional group region and moving to the fingerprint region.[3]
Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Description of Peak |
| ~3300-2500 | O-H stretch (Carboxylic Acid) | Very broad and strong, indicative of hydrogen-bonded dimers.[4][5][6] |
| ~3080-3030 | C-H stretch (Aromatic) | Weak to medium intensity, sharp peaks.[4] |
| ~2970-2850 | C-H stretch (Aliphatic - Ethyl) | Medium to strong intensity, multiple sharp peaks. |
| ~1700-1680 | C=O stretch (Carboxylic Acid) | Strong and sharp. Conjugation with the aromatic ring lowers the frequency.[4][5][7] |
| ~1610, ~1580, ~1470 | C=C stretch (Aromatic) | Medium to strong intensity, sharp peaks. |
| ~1465 | C-H bend (Aliphatic - CH₂) | Medium intensity scissoring vibration.[2] |
| ~1320-1210 | C-O stretch (Carboxylic Acid) | Strong intensity, coupled with O-H in-plane bending.[4][7] |
| ~920 | O-H bend (Carboxylic Acid) | Broad, medium intensity out-of-plane bend. |
| Below 900 | C-H bend (Aromatic) | Out-of-plane bending, indicative of the 1,2,4-trisubstitution pattern. |
Detailed Analysis
-
The Carboxylic Acid Signature: The most prominent feature is the extremely broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[4][5][6] This broadness is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of dimers in the solid state.[7] Superimposed on this broad absorption are the sharper C-H stretching vibrations of the aromatic ring and ethyl groups.[6] The presence of a strong, sharp carbonyl (C=O) absorption in the 1700-1680 cm⁻¹ range is also a definitive indicator of the carboxylic acid.[4][5][7] Its position, slightly lower than that of a saturated carboxylic acid, is due to the electronic conjugation with the adjacent benzene ring.[5][7]
-
Aromatic and Alkyl Regions: The region just above 3000 cm⁻¹ shows the characteristic C-H stretching of the aromatic protons.[4] Immediately below 3000 cm⁻¹, a set of more intense peaks corresponds to the asymmetric and symmetric C-H stretching of the methyl and methylene groups of the ethyl substituents. The aromatic C=C stretching vibrations appear as a series of bands between 1610 and 1470 cm⁻¹.
-
The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule.[4] Key features include the strong C-O stretching and O-H in-plane bending of the carboxylic acid group, typically found around 1320-1210 cm⁻¹.[4][7] The C-H bending vibrations of the ethyl groups also appear here. Furthermore, the pattern of C-H out-of-plane bending bands below 900 cm⁻¹ can provide confirmatory evidence for the 1,2,4-trisubstitution pattern of the benzene ring.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental and analytical process for obtaining and interpreting the FT-IR spectrum of this compound.
Caption: Experimental workflow for FT-IR analysis of this compound.
Conclusion
FT-IR spectroscopy provides a rapid, reliable, and highly informative method for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The interpretation of this spectrum, guided by an understanding of characteristic group frequencies and the effects of molecular structure, allows for the confident identification of the carboxylic acid, aromatic, and ethyl functionalities. This application note serves as a practical guide for researchers and professionals who require accurate and efficient analysis of substituted benzoic acids.
References
-
Brown, D. W. (n.d.). Interpreting the infrared spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A, 60(4), 285–288. Retrieved from [Link]
- Rajalakshmi, K. (2016). Vibrational study of 2,4-Dichlorobenzoic acid by DFT. International Journal of Advanced Scientific Technologies in Engineering and Management Sciences, 2(3).
-
ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Retrieved from [Link]
-
Bousquet, O., et al. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethylbenzoic acid. PubChem Compound Database. Retrieved from [Link]
Sources
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- 2. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azooptics.com [azooptics.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
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Application Note: Strategic Esterification of 2,4-Diethylbenzoic Acid
Abstract & Strategic Analysis
The esterification of 2,4-diethylbenzoic acid presents a classic challenge in organic synthesis: steric hindrance . Unlike unsubstituted benzoic acid, the ethyl group at the ortho (2-position) creates a significant steric blockade, shielding the carbonyl carbon from nucleophilic attack.
Standard Fischer esterification protocols often fail to reach high conversion with this substrate due to the suppression of the tetrahedral intermediate formation. This guide provides three validated protocols, selected based on the specific requirements of the downstream application (e.g., drug substance intermediate vs. analytical standard).
The "Ortho-Effect" Challenge
The 2-ethyl group exerts a greater steric demand than a methyl group (A-value 1.75 vs 1.70), forcing the carbonyl group out of coplanarity with the benzene ring to minimize
Workflow Decision Matrix
Use the following logic to select the appropriate protocol for your specific needs:
Figure 1: Strategic decision tree for selecting the optimal esterification route based on scale and substrate complexity.
Method A: The Acid Chloride Route (Gold Standard)
Best for: High yields (>95%), complex alcohols, and scale-up.
Mechanism: Activation of the carboxylic acid to an acyl chloride using Thionyl Chloride (
Reagents & Materials
| Reagent | Equivalents | Role |
| This compound | 1.0 eq | Substrate |
| Thionyl Chloride ( | 1.5 - 2.0 eq | Chlorinating agent |
| DMF (Dimethylformamide) | 0.05 eq (Cat.)[1] | Catalyst (Vilsmeier-Haack type) |
| Dichloromethane (DCM) | Solvent (5-10V) | Reaction Medium |
| Target Alcohol (R-OH) | 1.1 - 1.5 eq | Nucleophile |
| Triethylamine ( | 2.0 eq | Acid Scavenger |
Step-by-Step Protocol
-
Activation (Acyl Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2 or
line), dissolve this compound in anhydrous DCM (5 volumes). -
Add catalytic DMF (5 mol%). Note: This is critical. DMF forms a reactive chloroiminium intermediate that rapidly converts the hindered acid to the acid chloride.
-
Add
dropwise at room temperature. -
Heat to reflux (
) for 2-3 hours. Monitor by TLC (convert an aliquot to methyl ester) or cessation of gas evolution ( ). -
Evaporation: Remove solvent and excess
under reduced pressure. Crucial: Chase with dry toluene (2x) to remove trace thionyl chloride.
-
-
Esterification:
-
Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Cool to
in an ice bath. -
Add the Target Alcohol (1.2 eq) and Triethylamine (2.0 eq) simultaneously but slowly to control exotherm.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Work-up:
-
Quench with saturated
solution. -
Extract with DCM.[2] Wash organic layer with 1M HCl (to remove amine), then Brine.
-
Dry over
, filter, and concentrate.
-
Mechanistic Insight (DMF Catalysis)
The steric bulk of the 2,4-diethyl groups makes the initial attack of
Figure 2: Catalytic cycle of DMF in the activation of hindered carboxylic acids.
Method B: Optimized Fischer Esterification
Best for: Methyl or Ethyl esters, "Green" chemistry requirements, avoiding chlorinated solvents. Limitation: Very slow for hindered substrates; requires thermodynamic forcing.
Reagents
-
Substrate: this compound.[1]
-
Solvent/Reagent: Methanol or Ethanol (Use as solvent, >10 eq).
-
Catalyst: Sulfuric Acid (
, 10 mol%) or p-Toluenesulfonic acid (pTsOH).
Protocol
-
Setup: Use a flask equipped with a Dean-Stark trap (if using Ethanol/higher alcohols) or a Soxhlet extractor containing 3Å molecular sieves (if using Methanol) to actively remove water.
-
Reflux: Dissolve acid in alcohol.[3] Add catalyst.[2][3][4][5][6][7] Reflux vigorously.
-
Standard Time: 12 - 24 hours.
-
Optimization: For 2,4-diethyl substitution, standard reflux may yield only ~60-70%.
-
-
Work-up:
-
Concentrate alcohol to ~20% volume.
-
Pour into ice water. Extract with Ethyl Acetate.
-
Wash with
to remove unreacted acid (which can be recycled).
-
Method C: Carboxylate Alkylation ( )
Best for: Small scale, precious alcohols (using alkyl iodide), or when acidic conditions are not tolerated. Logic: Instead of attacking the hindered carbonyl, we deprotonate the acid and use the carboxylate oxygen to attack an unhindered alkyl halide.
Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in DMF or Acetone.
-
Base: Add
(1.5 eq) or (1.2 eq). Stir for 30 mins to form the salt. -
Alkylation: Add Alkyl Iodide (e.g., Iodomethane, Iodoethane) (1.2 - 1.5 eq).
-
Reaction: Stir at
for 4-6 hours. -
Note: This method bypasses the steric hindrance at the carbonyl carbon entirely.
Quality Control & Validation Parameters
To ensure the protocol was successful, compare the product against these expected characteristics.
| Parameter | Method | Acceptance Criteria |
| Conversion | HPLC (UV 254nm) | > 98.0% (Area %) |
| Identity | Disappearance of -COOH proton (~11-13 ppm). Appearance of alkoxy signals (e.g., -OCH3 at ~3.9 ppm). | |
| Shift Check | The ortho-ethyl protons (CH2) will show a slight downfield shift in the ester vs. the acid. | |
| Water Content | Karl Fischer | < 0.1% (Critical for stability) |
Troubleshooting Guide
-
Low Yield (Method A): Likely due to incomplete acid chloride formation. Ensure DMF is fresh and dry. Increase reflux time with
. -
Low Yield (Method B): Equilibrium limitation.[8] You must remove water.[4] Simply adding more acid catalyst will not help; use molecular sieves or azeotropic distillation.
-
Colored Impurities: 2,4-dialkylbenzoic acids can oxidize. If the product is yellow/brown, perform a filtration through a short pad of silica gel or activated charcoal treatment.
References
-
Goerdeler, J. (2025). Esterification of Hindered Carboxylic Acids. In Houben-Weyl Methods of Organic Chemistry. Thieme Chemistry.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Aromatic Esters).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Ishihara, K., et al. (2005). "Bulky Diarylammonium Arenesulfonates as Active Esterification Catalysts". Journal of the American Chemical Society. (Demonstrates modern catalytic approaches for hindered acids).
(Note: While this compound is a specific substrate, the chemistry cited above refers to the validated class-wide behavior of ortho-substituted benzoic acids.)
Sources
- 1. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. personal.tcu.edu [personal.tcu.edu]
Scale-up synthesis of 2,4-Diethylbenzoic acid
Executive Summary
This guide details the scale-up protocol for 2,4-Diethylbenzoic acid (CAS: 20734-76-3) , a critical intermediate in the synthesis of nematic liquid crystals and specific pharmaceutical APIs. While laboratory synthesis often relies on the oxidation of aldehydes, that route poses significant selectivity challenges at scale, often degrading the ethyl side chains.
This protocol focuses on the Grignard Carboxylation of 1-bromo-2,4-diethylbenzene , a route chosen for its robustness and ability to preserve the alkyl functionality. We address the specific safety engineering required to manage the exotherm of the Grignard formation and the mass transfer limitations of the carboxylation step at the kilogram scale.
Strategic Route Selection
| Route Option | Mechanism | Scale-Up Viability | Verdict |
| A. Oxidation | Oxidation of 2,4-diethylbenzaldehyde | Low. High risk of over-oxidation to dicarboxylic acids (terephthalic acid derivatives). | Rejected |
| B. Friedel-Crafts | Carbamoyl chloride + 1,3-diethylbenzene | Medium. Isomer control is difficult; separation of 2,4- and 2,6- isomers is costly. | Rejected |
| C. Grignard | Mg-insertion into Ar-Br + | High. Excellent regioselectivity; ethyl groups remain inert. Requires thermal management.[1][2] | Selected |
Critical Safety: The "Accumulation" Hazard
WARNING: In batch Grignard synthesis, the most dangerous phase is initiation . If the aryl halide is added faster than it is consumed (accumulation), a sudden initiation can trigger a thermal runaway, exceeding the condenser's capacity and causing solvent ejection or explosion.
-
Engineering Control: Use in situ FTIR or temperature monitoring to confirm initiation (exotherm onset) before the bulk addition of the halide.[3]
-
Solvent Choice: Anhydrous THF is preferred over Diethyl Ether due to its higher boiling point (
vs ) and better solubility of the Grignard complex.
Detailed Protocol: 1.0 kg Scale
Phase A: Grignard Reagent Formation
Reagents:
-
1-Bromo-2,4-diethylbenzene (Precursor): 1.0 kg (4.69 mol)
-
Magnesium Turnings (Grade: Grignard): 125 g (5.16 mol, 1.1 eq)
-
Tetrahydrofuran (THF), Anhydrous: 4.0 L
-
Iodine (
): ~1-2 crystals (Activator)
Workflow:
-
Reactor Prep: Purge a 10L jacketed glass reactor with
for 30 mins. Ensure moisture content ppm. -
Activation: Charge Mg turnings and 10% of the total THF volume. Add iodine crystals. Stir at 100 RPM.
-
Initiation: Heat jacket to
. Add 50 mL of the Precursor (pure).-
Observation: Look for color change (brown
clear/grey) and a temperature spike ( ). -
Troubleshooting: If no initiation after 15 mins, add 1 mL of DIBAL-H or 1,2-dibromoethane to scour the Mg oxide layer.
-
-
Bulk Addition: Once initiation is confirmed, dilute the remaining Precursor with the rest of the THF. Begin dosing this solution into the reactor over 2–3 hours .
-
Control: Maintain internal temperature at
(gentle reflux). Adjust dosing rate to match consumption.
-
-
Post-Reaction: After addition, hold at
for 1 hour. Cool to .
Phase B: Carboxylation
Note: At scale, dumping dry ice into the reactor is unsafe and introduces water. We use gaseous
-
Setup: Switch
line to a cylinder (Grade 5.0, Dry). -
Sparging: Introduce
via a subsurface dip tube. Maintain vigorous agitation (300 RPM) to overcome mass transfer limits. -
Exotherm: The reaction is highly exothermic.[3] Maintain
using glycol in the jacket. -
Completion: Continue until the exotherm subsides and the mixture saturates (approx. 2-3 hours).
Phase C: Workup & Purification
-
Quench: Slowly add 10% HCl (aq) to the reactor at
to protonate the magnesium salt. pH should reach ~1. -
Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (
). Combine organics. -
Crystallization:
-
Concentrate organics to dryness (rotary evaporator).
-
Dissolve crude solid in Ethanol/Water (70:30 v/v) at
. -
Cool slowly to
over 4 hours. -
Filter and wash with cold heptane to remove non-polar impurities (e.g., traces of diethylbenzene).
-
Process Visualization
Figure 1: Reaction Pathway & Mechanism
The following diagram illustrates the transformation and the critical intermediate species.
Caption: Step-wise transformation preserving the ethyl groups via organometallic insertion.
Figure 2: Scale-Up Process Flow & Safety Loops
This diagram details the reactor configuration required to manage the thermal hazards.
Caption: Reactor setup emphasizing the feedback loop between temperature sensors and the feed pump to prevent accumulation.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Root Cause | Corrective Action |
| Reaction Stalls | "Grignard Death" due to moisture ingress or | Ensure |
| Low Yield | Wurtz Coupling (Ar-Ar dimerization). | Occurs if temperature is too high or concentration too high. Dilute feed further and lower T to |
| Impurity: Isomers | Feedstock contamination (e.g., 2,6-diethyl). | Critical: Source 1-bromo-2,4-diethylbenzene with >98% isomeric purity. Recrystallization cannot easily separate constitutional isomers. |
| Color Issues | Iodine residues or oxidation byproducts. | Wash organic phase with Sodium Thiosulfate ( |
References
-
Grignard Safety & Scale-up
- Title: "Development of Safe and Scalable Grignard Reactions"
- Source: Organic Process Research & Development (ACS)
-
URL:[Link]
-
Benzoic Acid Synthesis (General)
- Title: "Synthesis of Benzoic Acid Deriv
- Source: Organic Syntheses, Coll. Vol. 1, p.361
-
URL:[Link]
-
Magnesium Activation Techniques
- Title: "Activation of Magnesium for Grignard Reagent Prepar
- Source: Sigma-Aldrich Technical Bulletin / PubChem
-
URL:[Link]
-
This compound Data
Sources
Application Note & Protocol: Synthesis of 2,4-Diethylbenzoyl Chloride
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2,4-diethylbenzoyl chloride, a crucial intermediate in the development of novel pharmaceuticals and advanced materials. The procedure details the conversion of 2,4-diethylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for purification and characterization of the final product. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile building blocks in organic synthesis. Their utility stems from the excellent leaving group ability of the chloride ion, facilitating nucleophilic acyl substitution reactions. 2,4-Diethylbenzoyl chloride, in particular, is a key precursor for the synthesis of a variety of target molecules, including esters, amides, and ketones, which are often explored in medicinal chemistry and materials science for their unique biological activities and physical properties.
The most common and efficient method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂).[1][2][3] This method is often preferred due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying the purification of the desired product.[3][4]
This document provides a detailed and reliable experimental procedure for the synthesis of 2,4-diethylbenzoyl chloride, emphasizing safety, efficiency, and high purity of the final product.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.[5][6][7] The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride acts as a dehydrating and chlorinating agent, converting the hydroxyl group into a much better leaving group.
The accepted mechanism involves the following key steps:
-
Nucleophilic attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[5][7]
-
Intermediate formation: A chlorosulfite intermediate is formed.[5][7]
-
Nucleophilic acyl substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon.[1][5][7]
-
Product formation: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][6]
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | Handle in a fume hood. |
| Anhydrous Toluene | DriSolv or equivalent | Commercially Available | Used as a solvent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
| Round-bottom flask | 250 mL | Standard lab supplier | Must be oven-dried. |
| Reflux condenser | Standard lab supplier | With a drying tube. | |
| Magnetic stirrer and stir bar | Standard lab supplier | ||
| Heating mantle | Standard lab supplier | ||
| Distillation apparatus | Standard lab supplier | For purification. | |
| Rotary evaporator | Standard lab supplier | ||
| Schlenk line or nitrogen inlet | Standard lab supplier | To maintain an inert atmosphere. | |
| Gas trap (scrubber) | Standard lab supplier | For HCl and SO₂ gases. |
Safety Precautions
Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water to produce toxic gases (HCl and SO₂).[8][9] All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[2][10]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield are required.[8][11]
-
Hand Protection: Wear solvent-resistant gloves (e.g., neoprene or nitrile).[8][10]
-
Body Protection: A lab coat must be worn at all times.[10]
An emergency eyewash station and safety shower must be readily accessible.[8][10] In case of skin contact, immediately wash the affected area with copious amounts of water.[8] All waste materials contaminated with thionyl chloride must be disposed of as hazardous waste according to institutional guidelines.[10]
Step-by-Step Procedure
-
Preparation of the Reaction Setup:
-
Oven-dry a 250 mL two-necked round-bottom flask and a magnetic stir bar.
-
Assemble the flask with a reflux condenser. Equip the top of the condenser with a calcium chloride drying tube or a nitrogen inlet to protect the reaction from atmospheric moisture. The second neck of the flask should be sealed with a septum.
-
The outlet of the drying tube or nitrogen line should be connected to a gas trap containing a solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.
-
-
Reaction:
-
To the cooled, dry flask, add this compound (e.g., 10.0 g, 56.1 mmol).
-
Under a fume hood, add anhydrous toluene (e.g., 50 mL) to the flask to dissolve the starting material.
-
Slowly add thionyl chloride (e.g., 6.1 mL, 84.2 mmol, 1.5 equivalents) to the stirred solution at room temperature using a syringe. A slight exotherm may be observed.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap cooled with dry ice/acetone to collect the volatile components.
-
The crude 2,4-diethylbenzoyl chloride is then purified by fractional distillation under reduced pressure.[3][4] Collect the fraction corresponding to the boiling point of the product. The exact boiling point will depend on the vacuum applied.
-
Characterization
The identity and purity of the synthesized 2,4-diethylbenzoyl chloride can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons and the two ethyl groups. The chemical shifts will be indicative of the structure.
-
¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon, aromatic carbons, and the carbons of the ethyl groups.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.
-
The absence of a broad O-H stretch from the starting carboxylic acid should be confirmed.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
This technique can be used to determine the purity of the product and confirm its molecular weight.
-
Expected Results
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, 1H), ~7.3 (d, 1H), ~7.2 (s, 1H), ~2.9 (q, 2H), ~2.7 (q, 2H), ~1.3 (t, 3H), ~1.2 (t, 3H) (Predicted) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~168 (C=O), Aromatic carbons, ~30, ~25 (CH₂), ~15, ~14 (CH₃) (Predicted) |
| IR (neat, cm⁻¹) | ~1790 (C=O stretch) |
Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of 2,4-diethylbenzoyl chloride.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reflux time or use a slight excess of thionyl chloride. |
| Hydrolysis of the product. | Ensure all glassware is thoroughly dried and the reaction is protected from moisture. | |
| Product is dark in color | Impurities in the starting material or side reactions. | Purify the starting material before use. Ensure the reaction temperature does not significantly exceed the reflux temperature. |
| Broad O-H peak in IR spectrum of the product | Presence of unreacted carboxylic acid. | Ensure the reaction goes to completion. Purify the product carefully by fractional distillation. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 2,4-diethylbenzoyl chloride. By adhering to the detailed steps and safety precautions, researchers can consistently obtain a high yield of the desired product with excellent purity. This versatile intermediate can then be utilized in a wide range of subsequent synthetic transformations, contributing to the advancement of drug discovery and materials science.
References
-
Chemistry LibreTexts. (2023, January 23). Conversion of carboxylic acids to acid chlorides. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
-
Loba Chemie. (n.d.). Thionyl Chloride AR. [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
University of California, Santa Barbara. (2013, July 22). SOP 0079 - Thionyl Chloride. [Link]
-
Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. drexel.edu [drexel.edu]
- 11. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization & Handling of 2,4-Diethylbenzoic Acid
[1]
Executive Summary & Chemical Profile
The Challenge: 2,4-Diethylbenzoic acid exhibits significant lipophilicity due to the two ethyl groups on the benzene ring.[1] Unlike unsubstituted benzoic acid, the steric bulk and hydrophobicity of the ethyl substituents drastically reduce its solubility in aqueous acidic media and polar non-protic solvents, often leading to process failures such as "oiling out," uncontrolled precipitation, or stalled reaction kinetics.[1]
Technical Profile:
| Property | Value (Approx.) | Implication |
|---|---|---|
| Molecular Weight | 178.23 g/mol | Moderate size, kinetics governed by diffusion.[1][2] |
| pKa | ~4.2 - 4.4 | Weak acid. Requires pH > 6.5 for complete ionization. |
| LogP (Predicted) | ~3.8 | Highly lipophilic.[2] Poor water solubility (< 0.1 g/L). |
| Physical Form | Crystalline Solid | Prone to polymorphism; melting point depression in impure mixtures.[2] |
Troubleshooting Guide (Q&A Format)
Module A: Solvent Selection & Dissolution
Q1: I am observing precipitation immediately upon adding water to my reaction mixture. Why? A: This is a classic pH-Solubility Mismatch . this compound exists in two forms: the neutral acid (insoluble in water) and the benzoate anion (soluble).
-
The Mechanism: The pKa is approximately 4.[3]2. In any medium with pH < 4.2, the equilibrium shifts largely to the neutral, insoluble acid form.[1]
-
The Fix: You must maintain the pH at least 2 units above the pKa (pH > 6.5) to ensure >99% ionization into the soluble salt form.
-
Protocol: Pre-dissolve the acid in a minimum volume of 1M NaOH or KOH before adding it to the aqueous reaction stream.
Q2: Which organic solvents are best for maintaining homogeneity during scale-up? A: Solvent selection should be based on the "Like Dissolves Like" principle, balancing dielectric constants.[1]
| Solvent Class | Suitability | Recommended Solvents | Notes |
| Chlorinated | High | Dichloromethane (DCM), Chloroform | Excellent solubility but environmental concerns.[2] Good for extractions. |
| Alcohols | Moderate-High | Ethanol, Methanol, Isopropanol | Good for recrystallization.[1][2] Solubility decreases drastically with water addition. |
| Ethers | High | THF, 2-MeTHF, Diethyl Ether | Excellent general reaction media.[1][2] 2-MeTHF is a greener alternative to DCM. |
| Aqueous | Very Low | Water, 0.1M HCl | Insoluble. Requires conversion to salt (pH > 7) or use of surfactants.[2] |
Module B: Reaction Optimization
Q3: My coupling reaction yield is low because the starting material won't dissolve. How do I fix this without changing solvents? A: Implement Phase Transfer Catalysis (PTC) or Hydrotropic Solubilization . If your reagent is water-soluble but this compound is in the organic phase (or solid), they cannot react efficiently.[1]
-
Solution 1 (PTC): Add 1-5 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336. This shuttles the benzoate anion between the aqueous and organic phases.
-
Solution 2 (Co-solvent): Introduce a "bridge solvent" like Acetone or THF that is miscible with both water and organics. A 50:50 THF:Water ratio often solubilizes both species.
Q4: How do I purify the compound if it "oils out" during recrystallization? A: Oiling out occurs when the compound separates as a liquid droplet before it can crystallize. This happens when the crystallization temperature is above the melting point of the solvated solid.
-
The Fix:
-
Seed Crystals: Add pure seed crystals at a temperature slightly below the saturation point.
-
Slow Cooling: Reduce the cooling rate to < 0.5°C/min.
-
Solvent Switch: Switch from Methanol/Water to Ethanol/Water or pure Heptane (if solubility allows at reflux).
-
Visual Technical Guides
Figure 1: Solubility & Workup Decision Tree
Caption: Logical flow for selecting the correct solubilization strategy based on reaction medium pH and polarity.
[2]
Figure 2: pH-Dependent Solubility Mechanism
Caption: The equilibrium shift between the insoluble neutral acid and soluble benzoate anion driven by pH.[1]
Validated Experimental Protocols
Protocol A: Salt Formation for Aqueous Dissolution
Use this when you need to introduce this compound into a biological assay or aqueous coupling reaction.[1]
-
Calculate Stoichiometry: Weigh the target mass of this compound. Calculate the moles (
). -
Prepare Base Solution: Prepare a 1.05 equivalent solution of NaOH or KOH. (e.g., if
mmol, use mmol of base).[1]-
Why 1.05 eq? A slight excess ensures complete deprotonation and prevents the "common ion effect" from reducing solubility.
-
-
Dissolution: Add the solid acid slowly to the stirring base solution at Room Temperature (25°C).
-
Verification: The solution should become clear. If haze persists, check pH.[1] If pH < 7, add base dropwise until pH ~8.[1]
-
Filtration: Filter through a 0.45 µm membrane to remove any physical impurities or dust.
Protocol B: Recrystallization (Purification)
Use this to purify the compound from crude reaction mixtures.[1]
-
Solvent Choice: Ethanol/Water (Mixed Solvent System).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 78°C).
-
Precipitation: Slowly add hot water (approx. 90°C) dropwise to the boiling ethanol solution until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of ethanol to clear the solution.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals under vacuum and wash with cold 50:50 Ethanol:Water.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20461982, this compound.[1] Retrieved October 26, 2023 from [Link].
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (General principles of acid-base solubility).
-
Cheméo (2023). Chemical Properties of Benzoic acid, 2,4-dimethyl- (Homolog Reference). Retrieved from [Link].[3]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[1] ISRN Pharmaceutics. (Reference for co-solvency and hydrotropy techniques).
Technical Support Center: Improving Regioselectivity in 2,4-Diethylbenzoic Acid Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 2,4-Diethylbenzoic acid. As a key intermediate in various applications, achieving high isomeric purity is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis, providing explanations and actionable solutions.
Q1: My synthesis from 1,3-diethylbenzene is yielding a significant amount of the 2,6-diethylbenzoic acid isomer. How can I improve the selectivity for the desired 2,4-isomer?
A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The two ethyl groups on your starting material (1,3-diethylbenzene) are both ortho-, para-directing activators.[1][2] This means they electronically favor substitution at the 2-, 4-, and 6-positions. While position 4 is activated by both ethyl groups, positions 2 and 6 are also strongly activated. The key to favoring the 2,4-isomer lies in exploiting steric hindrance.
Core Problem: The electrophile is attacking the sterically less hindered positions. The 2-position is flanked by two ethyl groups, making it the most sterically crowded. The 4- and 6-positions are sterically more accessible.
Solutions to Improve 2,4-Selectivity:
-
Choice of Catalyst and Reagent: In reactions like Friedel-Crafts acylation or direct carboxylation, the effective size of the electrophile can be modulated. Using a bulky Lewis acid catalyst can create a larger, more sterically sensitive electrophilic complex. This complex will preferentially attack the less hindered 4-position over the 6-position.
-
Actionable Advice: Instead of AlCl₃, consider using a bulkier Lewis acid such as TiCl₄ or exploring solid acid catalysts like zeolites, which can provide shape selectivity.[3]
-
-
Reaction Temperature: Lowering the reaction temperature can increase the kinetic selectivity of the reaction. At lower temperatures, the transition state energy differences between the pathways leading to the 2,4- and 2,6-isomers become more significant, often favoring the sterically less demanding pathway to the 4-substituted product.
-
Solvent Effects: The choice of solvent can influence the solvation of the electrophilic species and the transition state. Non-polar solvents may enhance steric effects, while polar solvents might diminish them. Experimenting with solvents like carbon disulfide (CS₂) or nitrobenzene could alter the isomer ratio.
Q2: I'm attempting a direct diethylation of benzene or ethylbenzene, but I'm getting a complex mixture of polyalkylated byproducts. What's happening?
A2: This is a well-documented limitation of the Friedel-Crafts alkylation reaction.[4][5] The underlying issue is that the product of the first alkylation is more reactive than the starting material.
Causality: An alkyl group is an electron-donating, activating group.[6] When you add the first ethyl group to benzene, you form ethylbenzene. Ethylbenzene is more nucleophilic (i.e., more reactive) than benzene itself. Therefore, it is more likely to react again with the ethylating agent, leading to diethyl-, triethyl-, and even tetraethylbenzene byproducts.[7] This is known as polyalkylation.
Definitive Solution: Switch to Friedel-Crafts Acylation.
The most effective way to prevent polyalkylation is to use Friedel-Crafts acylation followed by a reduction step.[8]
-
Step 1 (Acylation): React benzene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst. The product is an acylbenzene (e.g., acetophenone).
-
Step 2 (Deactivation): The acyl group is strongly electron-withdrawing and deactivates the aromatic ring towards further electrophilic substitution.[9] This effectively shuts down any chance of polyacylation.
-
Step 3 (Reduction): The keto group of the acylbenzene can then be reduced to a CH₂ group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction, yielding the desired mono-alkylated product cleanly.
This acylation-reduction sequence is a cornerstone of synthetic strategy for avoiding polyalkylation.[4][8]
Q3: Why does my direct Friedel-Crafts reaction on benzoic acid consistently fail?
A3: Attempting a Friedel-Crafts alkylation or acylation directly on benzoic acid will not work for two fundamental reasons.
-
Ring Deactivation: The carboxylic acid group (-COOH) is a powerful electron-withdrawing group. It deactivates the aromatic ring, making it far less nucleophilic and thus highly unreactive toward electrophilic aromatic substitution.[10] Friedel-Crafts reactions require a ring that is at least as reactive as a halobenzene.
-
Catalyst Poisoning: The Lewis acid catalyst (e.g., AlCl₃) is an electron acceptor. The oxygen atoms of the carboxylic acid group have lone pairs of electrons and act as a Lewis base. The catalyst will form a complex with the carboxyl group, which not only deactivates the catalyst but also adds a positive charge to the substituent, further deactivating the ring.
This is a fundamental limitation, and an alternative synthetic route is required where the carboxyl group is introduced at a later stage.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most robust and regioselective synthetic strategy for preparing this compound?
A1: A multi-step approach that controls regioselectivity at each stage is far superior to a one-pot attempt. The following pathway is designed to maximize the yield of the target 2,4-isomer by first creating the 1,3-diethylbenzene backbone.
Recommended Synthetic Workflow:
-
Friedel-Crafts Acylation of Benzene: React benzene with acetyl chloride and AlCl₃ to form acetophenone. This avoids polyalkylation.
-
Friedel-Crafts Alkylation of Acetophenone: The acetyl group is a meta-director.[9] Alkylating acetophenone with an ethylating agent (e.g., ethyl chloride/AlCl₃) will direct the incoming ethyl group to the meta-position, yielding 3-ethylacetophenone.
-
Ketone Reduction: Simultaneously reduce the ketone to a methylene group using a Wolff-Kishner or Clemmensen reduction. This converts 3-ethylacetophenone into 1,3-diethylbenzene.
-
Regioselective Carboxylation: Introduce the carboxyl group onto the 1,3-diethylbenzene ring. This can be achieved via a Friedel-Crafts-type reaction like a Gattermann-Koch formylation (using CO/HCl) followed by oxidation, or more directly by carboxylation with carbon dioxide and a strong Lewis acid catalyst.[11] The sterics of this final step are crucial for favoring the 4-position.
This sequence ensures the correct 1,3-orientation of the ethyl groups and then tackles the final regioselectivity challenge.
Caption: Recommended multi-step synthesis of this compound.
Q2: Are there modern alternatives to AlCl₃ that offer better selectivity and milder, "greener" conditions?
A2: Yes, the field of catalysis has advanced significantly beyond traditional stoichiometric Lewis acids.[12] For both environmental and selectivity reasons, researchers are increasingly turning to alternative catalysts.
| Catalyst Type | Examples | Advantages | Considerations |
| Other Lewis Acids | FeCl₃, TiCl₄, SbCl₅, BF₃[12][13] | Can offer different activity and selectivity profiles. May be milder or more tolerant of certain functional groups. | Still often required in stoichiometric amounts; produce hazardous waste. |
| Brønsted Acids | H₂SO₄, HF, Solid Superacids[3][13] | Strong proton sources can catalyze alkylation, particularly with alkenes or alcohols as the alkylating agent. | Highly corrosive; HF is particularly hazardous. |
| Solid Acid Catalysts | Zeolites, Montmorillonite Clays, Niobic Acid[3] | Reusable, easily separated from the reaction mixture, environmentally benign. Can provide shape selectivity based on pore size. | May require higher temperatures; can be prone to deactivation. |
| Biocatalysts | Engineered Enzymes, DNA Catalysts[14] | Offer extremely high selectivity under very mild (aqueous, neutral pH) conditions.[14] | Substrate scope can be limited; catalyst development is specialized. |
For improving regioselectivity, solid acid catalysts are particularly promising due to their potential for shape-selective catalysis, which can physically block reactions at more sterically hindered sites.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-Diethylbenzene (Precursor)
This protocol follows the acylation-alkylation-reduction pathway to avoid polyalkylation and ensure the correct substitution pattern.
Part A: Friedel-Crafts Acylation of Benzene
-
To a stirred, cooled (0-5 °C) solution of anhydrous aluminum chloride (1.2 eq) in an excess of dry benzene (acting as both reactant and solvent), slowly add acetyl chloride (1.0 eq).
-
Maintain the temperature below 10 °C during the addition.
-
After addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄ and distill to yield acetophenone.
Part B: Friedel-Crafts Alkylation of Acetophenone
-
To a stirred, cooled (0-5 °C) suspension of anhydrous AlCl₃ (1.2 eq) in a suitable solvent (e.g., dichloromethane), add acetophenone (1.0 eq).
-
Slowly bubble ethyl chloride gas through the mixture or add liquid ethyl bromide (1.1 eq).
-
Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours until the reaction is complete (monitor by TLC/GC).
-
Work up as described in Part A to isolate 3-ethylacetophenone.
Part C: Wolff-Kishner Reduction
-
Place 3-ethylacetophenone (1.0 eq), diethylene glycol (solvent), and hydrazine hydrate (3.0 eq) in a round-bottom flask fitted with a reflux condenser.
-
Add potassium hydroxide pellets (4.0 eq) and heat the mixture to 180-200 °C. Water and excess hydrazine will distill off.
-
Maintain the reflux for 4-6 hours.
-
Cool the mixture, dilute with water, and extract with ether. Wash the organic extracts, dry, and distill to obtain pure 1,3-diethylbenzene.
Protocol 2: Regioselective Carboxylation of 1,3-Diethylbenzene
This protocol is adapted from a patented method for the analogous synthesis of 2,4-dimethylbenzoic acid, which leverages direct carboxylation with CO₂.[11]
-
In a high-pressure reactor equipped with a stirrer, add 1,3-diethylbenzene and anhydrous aluminum chloride (AlCl₃) catalyst (mass ratio of approximately 1:0.25).[11]
-
Seal the reactor and purge with carbon dioxide (CO₂) gas to remove the air.
-
Pressurize the reactor with CO₂ to 0.3-0.7 MPa.
-
Begin stirring and maintain the reaction temperature at 25-40 °C.
-
Allow the reaction to proceed for 7-10 hours.
-
After the reaction, vent the reactor and add a mixture of diethylbenzene and dilute hydrochloric acid to the reactant mixture, keeping the temperature below 30 °C.
-
Stir for 20 minutes, then allow the layers to separate.
-
Extract the organic phase with an aqueous base (e.g., NaOH) to deprotonate the benzoic acid, transferring it to the aqueous phase.
-
Separate the aqueous phase and carefully acidify with dilute HCl to a pH of 2-3.
-
The product, this compound, will precipitate as a white solid. Filter, wash with cold water, and dry.
Caption: Steric effects favoring electrophilic attack at the C4 position.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024). Current Organic Chemistry. Retrieved from [Link]
-
Rampal, C., et al. (2015). Regioselective Friedel-Crafts hydroalkylation using friendly conditions: Application to the synthesis of unsymmetrical triarylmethanes. Mol2Net, 1, 1-7. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product? Retrieved from [Link]
-
Ali, S. A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(54), 30736-30766. Retrieved from [Link]
-
Pesnot, T., & Hailes, H. C. (2020). Biocatalytic Friedel-Crafts Reactions. ChemCatChem, 12(20), 4950-4963. Retrieved from [Link]
- Google Patents. (n.d.). CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
-
ResearchGate. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]
-
Rueping, M., Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved from [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8049. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
- Google Patents. (n.d.). US4996354A - Preparation of 2,4-dihydroxybenzoic acid.
-
ResearchGate. (n.d.). Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol. Retrieved from [Link]
-
OpenStax. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2017). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
-
Quora. (2016). Why does benzoic acid not give friedel crafts reaction? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-ethylbenzoyl)benzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
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- 9. organicchemistrytutor.com [organicchemistrytutor.com]
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- 11. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 12. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 14. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Purity Assessment of 2,4-Diethylbenzoic Acid: A Comparative qNMR Guide
Topic: Purity assessment of 2,4-Diethylbenzoic acid by quantitative NMR (qNMR) Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the development of pharmaceutical intermediates and fine chemicals, "purity" is often a misunderstood metric. For This compound (CAS 72235-52-0) , a key building block in organic synthesis, relying solely on HPLC-UV area percentages can lead to critical stoichiometry errors in downstream reactions.
While HPLC remains the gold standard for detecting impurities, it often fails to accurately determine the mass fraction (true content) of the active molecule due to response factor variances and "invisible" contaminants like inorganic salts or residual solvents.
This guide details a validated Quantitative NMR (qNMR) protocol that serves as a primary ratio method, offering SI-traceable precision superior to titration and orthogonal to HPLC.
Part 1: The Analytical Challenge
This compound presents specific challenges for traditional purity assays:
-
Isomeric Impurities: Synthetic routes often yield the 2,6- or 3,4-diethyl isomers. Unless the HPLC method is rigorously developed with specific isomer standards, these may co-elute or have identical UV response factors, masking the true purity.
-
Hygroscopicity & Solvents: As a carboxylic acid, the molecule can retain moisture or crystallization solvents. HPLC ignores water; qNMR (with an internal standard) accounts for the entire sample mass.
-
Lack of Certified Reference Materials (CRMs): Unlike common APIs, a certified standard for this compound is rarely available. qNMR eliminates the need for an identical standard, requiring only a structurally independent Internal Standard (IS).
Part 2: Method Comparison
The following table contrasts the performance of qNMR against industry alternatives for this specific substrate.
Table 1: Comparative Performance Metrics
| Feature | qNMR (Recommended) | HPLC-UV | Potentiometric Titration |
| Measurement Principle | Molar ratio of protons (Primary Method) | UV Absorption / Peak Area | Acid-Base Neutralization |
| Reference Standard | Internal Standard (IS) (e.g., Maleic Acid). No structural similarity needed. | Identical Reference Standard required for absolute quantification. | Standardized Base (e.g., NaOH). |
| Specificity | High. Distinguishes isomers and organic impurities. | Variable. Depends on column/gradient. Co-elution risks. | Low. Measures total acidic content (including impurities). |
| Detection of Inorganics | Indirectly accounts for them (lowers mass %). | Blind. Salts are invisible to UV. | Blind. Unless salts are acidic/basic. |
| Typical Precision (RSD) | < 0.5% | < 0.2% (System precision) | < 1.0% |
| Destructive? | No (Sample recoverable) | Yes | Yes |
Part 3: Experimental Protocol (qNMR)
This protocol is designed for a 400 MHz (or higher) NMR spectrometer.
1. Reagents & Materials
-
Analyte: ~10-15 mg of this compound.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST traceable grade).
-
Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO-d6, sitting perfectly in the "silent region" between the analyte's alkyl protons (1.0–3.0 ppm) and aromatic protons (7.0–8.0 ppm).
-
-
Solvent: DMSO-d6 (99.9% D).
-
Rationale: CDCl3 can cause carboxylic acids to dimerize, broadening signals. DMSO-d6 ensures monomeric species and sharp peaks.
-
2. Sample Preparation (Gravimetric)
Precision weighing is the single largest source of uncertainty. Use a 5-digit or 6-digit analytical balance.
-
Weigh 10.0–15.0 mg of this compound (
) directly into a weighing boat. Record to 0.01 mg.[1] -
Weigh 8.0–12.0 mg of Maleic Acid (
) into the same boat (aim for a 1:1 molar ratio of protons of interest). Record to 0.01 mg.[1] -
Transfer both solids quantitatively into an NMR tube using 0.6 mL DMSO-d6 .
-
Cap and vortex until fully dissolved. Ensure no solids remain on the glass walls.
3. Acquisition Parameters
-
Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent) - 90° pulse is mandatory .[1]
-
Relaxation Delay (
): 30 seconds . -
Spectral Width: 20 ppm (to capture acid proton if visible, though not used for calc).
-
Scans (NS): 16 or 32 (sufficient S/N > 300:1).
-
Temperature: 298 K (25°C).[1]
4. Processing & Integration
-
Phasing: Manual phasing is required.[1] Autophase is often insufficient for quantitative accuracy.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin).
-
Integration Areas:
-
Signal A (IS): Maleic Acid singlet at ~6.25 ppm (Integral =
, ). -
Signal B (Analyte): Aromatic region of this compound at 7.0–7.8 ppm (Integral =
, ) OR the Methyl triplet at ~1.15 ppm ( ). -
Recommendation: Use the aromatic region if free of interference; otherwise, use the methyl triplet.
-
Part 4: Calculation & Workflow Visualization
Calculate the purity (
Where:
- = Integral area
- = Number of protons (IS=2, Analyte=3 for aromatics)
- = Molecular Weight (Analyte = 178.23 g/mol , Maleic Acid = 116.07 g/mol )
- = Mass weighed (mg)
- = Purity (as a decimal, e.g., 0.999)
Validated Workflow Diagram
Figure 1: The Step-by-Step qNMR workflow. Note the critical "T1 Determination" step during method validation to ensure the Relaxation Delay (D1) is sufficient.
Part 5: Data Interpretation[2]
A typical result comparison for a commercial batch of this compound might look like this:
| Metric | Result | Interpretation |
| HPLC Purity (Area %) | 99.2% | Indicates the sample has few UV-absorbing organic impurities. |
| qNMR Purity (Mass %) | 97.8% | The True Value. The discrepancy (1.4%) is likely due to residual solvent (e.g., toluene from synthesis) or inorganic salts/moisture, which HPLC did not see. |
Conclusion: For critical stoichiometry in drug development, the 97.8% value must be used. Using the HPLC value would result in a 1.4% under-dosing of reagents in the subsequent reaction step.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Benzoic Acid. (2023).[4][5] A foundational guide on using benzoic acid derivatives and SI traceability. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. (Discusses the "100% Method" vs qNMR). [Link]
-
NIST. Certificate of Analysis: Benzoic Acid (Acidimetric Standard).[6] (Demonstrates the hierarchy of primary standards). [Link][7]
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. acgpubs.org [acgpubs.org]
- 4. bipm.org [bipm.org]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
Differential Scanning Calorimetry (DSC) of 2,4-Diethylbenzoic acid
This guide provides a technical framework for the Differential Scanning Calorimetry (DSC) analysis of 2,4-Diethylbenzoic acid , focusing on its differentiation from structural isomers and its characterization as a pharmaceutical and agrochemical intermediate.
Executive Summary
This compound (2,4-DEBA) is a critical building block in the synthesis of specialty agrochemicals (plant growth promoters) and pharmaceutical intermediates. Its structural integrity is defined by the specific ortho, para alkylation pattern.
In process development, the primary challenge is distinguishing 2,4-DEBA from its positional isomers—specifically 2,6-diethylbenzoic acid (sterically hindered) and 3,5-diethylbenzoic acid (thermodynamically stable). DSC offers the only rapid, solvent-free method to quantify these impurities based on thermodynamic melting point depression and eutectic behavior.
This guide outlines the comparative thermal performance of 2,4-DEBA against its critical alternatives and details a self-validating DSC protocol for purity assessment.
Technical Specifications & Comparative Baseline
Before interpreting DSC thermograms, it is essential to establish the physicochemical baseline. The substitution pattern significantly alters the crystal lattice energy, resulting in distinct melting points (MP).
Table 1: Comparative Physicochemical Properties
| Property | This compound (Target) | 2,6-Diethylbenzoic Acid (Key Impurity) | 2,4-Dimethylbenzoic Acid (Reference) |
| CAS Number | 104175-23-7 | 667-84-5 / 1000207-52-2* | 611-01-8 |
| Substitution | Ortho, Para | Di-Ortho | Ortho, Para |
| Steric Bulk | Moderate (Ethyl) | High (Ethyl) | Low (Methyl) |
| Melting Point | ~102 – 108 °C (Predicted)** | 98 – 101 °C [1] | 124 – 126 °C [2] |
| Enthalpy ( | High | Moderate (Lattice strain) | High |
| Application | Drug/Agro Intermediate | Steric Shielding Agent | General Intermediate |
*Note: CAS 104175-23-7 is the specific identifier for 2,4-DEBA.[1][2][3][4][5] ***Prediction Logic: The 2,6-isomer (98-101°C) has lower stability due to extreme steric crowding interfering with carboxylic acid dimerization. The 2,4-isomer, having less steric strain than the 2,6-isomer but more bulk than the 2,4-dimethyl analog (126°C), is expected to melt in the intermediate range of 102–110°C.
Comparative Performance Analysis
A. 2,4-DEBA vs. 2,6-DEBA (The "Ortho Effect")
The most critical separation is between the 2,4- and 2,6-isomers.
-
Mechanism: In 2,6-diethylbenzoic acid, the two ethyl groups flank the carboxylic acid moiety. This forces the carbonyl group out of the plane of the benzene ring, reducing
-conjugation and weakening the intermolecular hydrogen bonds that typically stabilize benzoic acid dimers. -
DSC Signature:
-
2,6-DEBA: Expect a lower melting onset (approx. 98°C) and a broader peak due to rotational freedom in the melt.
-
2,4-DEBA: Expect a higher melting onset (>100°C) and a sharper peak, reflecting a more ordered crystal lattice supported by unhindered dimerization.
-
-
Implication: If your DSC trace shows a "shoulder" or pre-melt peak around 98°C, your 2,4-DEBA sample is likely contaminated with the 2,6-isomer.
B. 2,4-DEBA vs. Liquid Crystal Precursors (Alkylbenzoic Acids)
Longer chain analogs (e.g., 4-butylbenzoic acid) often exhibit liquid crystalline (mesophase) behavior, showing two endotherms (Crystal
-
Observation: 2,4-DEBA is not expected to show mesophases because the 2-position ethyl group disrupts the linearity required for liquid crystallinity.
-
Validation: A single sharp endotherm confirms the material is a pure crystalline solid, suitable for standard organic synthesis. Multiple transitions indicate contamination with linear analogs or polymorphic behavior.
Experimental Protocol: Self-Validating DSC Workflow
To ensure reproducibility and prevent artifacts (such as sublimation or decarboxylation), follow this strict protocol.
Phase 1: Sample Preparation
-
Mass: Weigh 2.0 – 4.0 mg of dried sample. (Precision
0.01 mg). -
Pan Selection: Hermetically sealed Aluminum pans (Tzero or equivalent).
-
Reasoning: Benzoic acid derivatives have high vapor pressures near their melting points. Open or crimped pans allow sublimation, which manifests as a drifting baseline or artificial endotherm broadening, invalidating purity calculations [3].
-
-
Reference: Empty hermetic aluminum pan of matched weight (
0.1 mg).
Phase 2: Instrument Parameters
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Thermal Cycle:
-
Equilibrate at 25°C.
-
Heat to 150°C at 5°C/min (Standard Purity Ramp).
-
Optional:Cool to 25°C at 10°C/min (To check for recrystallization/polymorphism).
-
Re-heat to 150°C at 10°C/min.
-
-
Note: Do not exceed 200°C. Benzoic acids are prone to thermal decarboxylation at high temperatures, which will ruin the sensor.
Phase 3: Data Interpretation Criteria
-
Onset Temperature (
): Use the extrapolated onset, not the peak temperature, as the melting point. -
Peak Shape: Calculate the Peak Width at Half Height (PWHH) . A PWHH > 2.5°C indicates <98% purity or "solid solution" behavior with isomers.
-
Purity Calculation: Apply the Van't Hoff analysis (1/
plot) provided by the DSC software. This is valid only if the melting peak is sharp and no decomposition occurs.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for identifying 2,4-DEBA and troubleshooting isomeric contamination.
Caption: Logic flow for identifying 2,4-DEBA and assessing isomeric purity via DSC thermal signatures.
References
-
Chemsrc. (2025). 2,6-Diethylbenzoic acid Physical Properties and Melting Point Data. Retrieved from [Link]
-
TA Instruments. (2023). Thermal Analysis of Pharmaceuticals: DSC Calibration and Purity Determination. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State. Retrieved from [Link]
-
MySkinRecipes. (2024). This compound Product Data (CAS 104175-23-7).[1][2][3][4][5] Retrieved from [Link]
Sources
- 1. aablocks.wordpress.com [aablocks.wordpress.com]
- 2. 104175-23-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Chemsigma International Co., Ltd. [chemsigma.com]
- 4. 001chemical.com [001chemical.com]
- 5. 104175-23-7|this compound|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
